molecular formula C18H16F3N3O3 B15614689 AZD4144

AZD4144

Numéro de catalogue: B15614689
Poids moléculaire: 379.3 g/mol
Clé InChI: CEGVLCNHZDUFIJ-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AZD4144 is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H16F3N3O3

Poids moléculaire

379.3 g/mol

Nom IUPAC

(2S)-3-[[4-[2-hydroxy-4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]propane-1,2-diol

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)10-5-6-14(15(27)7-10)16-12-3-1-2-4-13(12)17(24-23-16)22-8-11(26)9-25/h1-7,11,25-27H,8-9H2,(H,22,24)/t11-/m0/s1

Clé InChI

CEGVLCNHZDUFIJ-NSHDSACASA-N

Origine du produit

United States

Foundational & Exploratory

AZD4144: An In-depth Technical Guide to its Mechanism of Action as a Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4144 is a clinical-stage, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide range of inflammatory diseases. This compound exerts its therapeutic effect by directly binding to the NLRP3 protein, stabilizing its inactive conformation, and thereby preventing the downstream cascade of inflammatory events, including the release of pro-inflammatory cytokines IL-1β and IL-18. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo pharmacology. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays used in its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a direct inhibitor of the NLRP3 inflammasome. Its mechanism of action is centered on its ability to bind to the NLRP3 protein, which is a key sensor of cellular stress and damage. This binding event has been shown to stabilize the inactive conformation of NLRP3, preventing its activation and the subsequent assembly of the inflammasome complex.[1][2][3]

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.

  • Activation (Signal 2): A variety of stimuli, including ATP, nigericin (B1684572), and crystalline substances, trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

This compound intervenes in this pathway by directly targeting the NLRP3 protein. It has been demonstrated that this compound competes with the known NLRP3 inhibitor MCC950 for binding, suggesting a shared or overlapping binding site that is critical for maintaining the inactive state of NLRP3.[1][2][3] By preventing NLRP3 activation, this compound effectively blocks the entire downstream inflammatory cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Potency of this compound

AssayCell LineStimulusReadoutIC50 / EC50 (µM)
NLRP3 Puncta FormationTHP-1-ASC-GFPLPS + NigericinASC Speck Formation0.082 (EC50)[4]
IL-1β ReleaseTHP-1LPS + NigericinIL-1β Secretion0.027 (IC50)[4]
IL-1β ReleaseTHP-1LPS + BzATPIL-1β Secretion0.01 (IC50)[4]
NLRP3 Inflammasome InhibitionNot SpecifiedNot SpecifiedNot Specified0.076 (IC50)

Table 2: In Vivo Efficacy of this compound

Animal ModelDosingReadoutEfficacy
LPS/ATP-induced Peritonitis (Mouse)3 mg/kg, p.o.Plasma IL-1β82% inhibition[4]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
LogD2.67
Human Plasma Protein Binding7.7%

Table 4: Off-Target Pharmacology Profile of this compound

TargetActivity
hERGIC50 > 40 µM[4]
Broad Panel of Receptors, Enzymes, and Ion ChannelsFavorable off-target profile reported

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive ATP ATP / Nigericin P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Autocleavage Caspase1->pro_IL1B Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->NLRP3_inactive Binds and Stabilizes

Caption: this compound Mechanism of Action on the NLRP3 Inflammasome Pathway.

Experimental Workflow: In Vitro IL-1β Release Assay

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure THP1_culture Culture THP-1 Monocytes THP1_diff Differentiate with PMA THP1_culture->THP1_diff THP1_adherent Adherent Macrophage-like Cells THP1_diff->THP1_adherent Priming Prime with LPS (Signal 1) THP1_adherent->Priming AZD4144_add Add this compound (or vehicle) Priming->AZD4144_add Activation Activate with ATP/Nigericin (Signal 2) AZD4144_add->Activation Incubation Incubate Activation->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection ELISA Measure IL-1β by ELISA Supernatant_collection->ELISA Data_analysis Data Analysis (IC50) ELISA->Data_analysis

Caption: Workflow for In Vitro Evaluation of this compound on IL-1β Release.

Experimental Workflow: In Vivo LPS/ATP-Induced Peritonitis Model

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Induction cluster_sample_collection Sample Collection and Analysis Mice Select Mice (e.g., C57BL/6) Acclimatize Acclimatize Mice->Acclimatize AZD4144_dose Administer this compound (p.o.) Acclimatize->AZD4144_dose LPS_inject Inject LPS (i.p.) AZD4144_dose->LPS_inject ATP_inject Inject ATP (i.p.) LPS_inject->ATP_inject Euthanize Euthanize ATP_inject->Euthanize Peritoneal_lavage Perform Peritoneal Lavage Euthanize->Peritoneal_lavage Collect_blood Collect Blood Euthanize->Collect_blood Process_samples Process Samples (centrifuge) Peritoneal_lavage->Process_samples Collect_blood->Process_samples ELISA_IL1B Measure IL-1β in Peritoneal Fluid/Plasma Process_samples->ELISA_IL1B Analyze_data Analyze Data ELISA_IL1B->Analyze_data

Caption: Workflow for In Vivo Efficacy Testing of this compound.

Detailed Experimental Protocols

In Vitro IL-1β Release Assay in THP-1 Cells

This protocol is a generalized representation based on standard methods for assessing NLRP3 inflammasome inhibition.

4.1.1. Materials

  • THP-1 monocytic cell line (e.g., ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • ATP or Nigericin

  • This compound

  • DMSO (vehicle control)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

4.1.2. Cell Culture and Differentiation

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.

  • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 24-48 hours. After incubation, gently aspirate the media and replace it with fresh, PMA-free media. Allow the cells to rest for 24 hours before the assay.

4.1.3. Assay Procedure

  • Priming (Signal 1): Gently remove the culture medium and add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the LPS-containing medium and add the this compound dilutions to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Add the NLRP3 activator, either ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

In Vivo LPS/ATP-Induced Peritonitis Model

This protocol is a generalized representation of a common in vivo model to assess NLRP3 inflammasome inhibition.

4.2.1. Materials

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Sterile PBS

  • Mouse IL-1β ELISA kit

4.2.2. Procedure

  • Dosing: Administer this compound or vehicle to mice via oral gavage (p.o.).

  • Priming: After a predetermined time post-dosing (e.g., 1 hour), inject mice intraperitoneally (i.p.) with LPS (e.g., 10-20 mg/kg).

  • Activation: 2-3 hours after the LPS injection, administer ATP (e.g., 30 mM in PBS) via i.p. injection.

  • Sample Collection: 30-60 minutes after the ATP injection, euthanize the mice.

  • Peritoneal Lavage: Inject 5 mL of cold, sterile PBS into the peritoneal cavity, gently massage the abdomen, and then carefully aspirate the peritoneal fluid.

  • Blood Collection: Collect blood via cardiac puncture.

  • Sample Processing: Centrifuge the peritoneal lavage fluid and blood samples to separate the supernatant/plasma.

  • IL-1β Measurement: Measure the concentration of IL-1β in the peritoneal fluid and/or plasma using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.

Clinical Development

This compound has progressed into clinical development, with several Phase I and ongoing Phase II trials investigating its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients with conditions associated with NLRP3-mediated inflammation, such as cardiovascular and kidney diseases. These trials will provide crucial insights into the therapeutic potential of this compound in human diseases.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. By directly binding to and stabilizing the inactive conformation of NLRP3, it effectively blocks the production and release of key pro-inflammatory cytokines. Preclinical data demonstrate its efficacy in both in vitro and in vivo models of NLRP3-driven inflammation. The ongoing clinical development of this compound holds promise for a new therapeutic approach for a range of inflammatory diseases. This technical guide provides a foundational understanding of the preclinical data and methodologies that underpin the development of this novel therapeutic agent.

References

An In-Depth Technical Guide to the AZD4144-NLRP3 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding mechanism and characterization of AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is synthesized from publicly available research and is intended to support further investigation and drug development efforts in the field of inflammatory diseases.

Introduction: this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogens and endogenous damage-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders. This compound has emerged as a clinical-stage small molecule inhibitor that directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines.

This compound demonstrates high potency in cellular assays and a favorable pharmacokinetic profile.[1][2][3] Its mechanism of action involves direct binding to the NLRP3 protein, which stabilizes an inactive conformation and thereby prevents the assembly and activation of the inflammasome complex.[1][2][3][4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data reported for this compound.

Assay TypeCell Line/SystemActivatorReadoutPotency (IC₅₀/EC₅₀)
NLRP3 Inflammasome InhibitionNot SpecifiedNot SpecifiedNot SpecifiedIC₅₀ = 76 nM
IL-1β Release InhibitionTHP-1 human monocytesBzATPIL-1β releaseIC₅₀ = 0.01 µM
IL-1β Release InhibitionTHP-1 human monocytesNigericinIL-1β releaseIC₅₀ = 0.027 µM
NLRP3 Puncta FormationTHP-1-ASC-GFP cellsNigericin + LPSASC speck formation    EC₅₀ = 0.082 µM

The this compound Binding Site on NLRP3

Current evidence indicates that this compound binds directly to the NACHT domain of the NLRP3 protein.[5][6] The NACHT domain is a conserved nucleotide-binding and oligomerization domain that contains the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis—a critical step in NLRP3 activation.

While a co-crystal structure of this compound with NLRP3 is not publicly available, competition binding assays have provided significant insight into its binding site. This compound directly competes with the well-characterized NLRP3 inhibitor MCC950 for binding to the protein.[1][2][3] This strongly suggests that this compound shares a binding pocket with MCC950.

The binding site of MCC950 has been mapped to a pocket within the NACHT domain, where it makes contact with the Walker B motif.[1][7] Site-directed mutagenesis studies have shown that mutations within the Walker B motif can disrupt MCC950 binding.[7] Therefore, it is highly probable that this compound also interacts with this region of the NACHT domain, allosterically inhibiting the ATPase activity of NLRP3 and locking it in an inactive state.

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs_DAMPs PAMPs / DAMPs TLR_NLR TLR / NLR PAMPs_DAMPs->TLR_NLR NFkB NF-κB Activation TLR_NLR->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 (Upregulation) NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Stimuli K+ Efflux, ROS, etc. NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Mature_IL1B Mature IL-1β & IL-18 Casp1->Mature_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NLRP3_inactive Stabilizes inactive state

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow: NanoBRET Target Engagement Assay

NanoBRET_Workflow start Start: HEK293T cells transfect Transfect with NanoLuc-NLRP3 plasmid start->transfect incubate1 Incubate 24 hours transfect->incubate1 harvest Harvest and resuspend cells incubate1->harvest plate Dispense cells into 96-well plate harvest->plate add_inhibitor Add this compound (test inhibitor) at various concentrations plate->add_inhibitor add_tracer Add NanoBRET fluorescent tracer add_inhibitor->add_tracer incubate2 Incubate at 37°C for 2 hours add_tracer->incubate2 add_substrate Add NanoBRET substrate incubate2->add_substrate read Read luminescence at 460nm and 610nm add_substrate->read analyze Calculate BRET ratio and determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the NanoBRET-based target engagement assay to quantify this compound binding to NLRP3.

Logical Relationship: this compound Inhibition of IL-1β Release

Inhibition_Logic This compound This compound Binding Direct Binding to NACHT Domain This compound->Binding NLRP3 NLRP3 Protein NLRP3->Binding Stabilization Stabilization of Inactive Conformation Binding->Stabilization ATPase_Inhibition Inhibition of ATPase Activity Stabilization->ATPase_Inhibition Assembly_Block Blockade of Inflammasome Assembly ATPase_Inhibition->Assembly_Block Casp1_Activation Prevention of Caspase-1 Activation Assembly_Block->Casp1_Activation IL1B_Release Inhibition of IL-1β Release Casp1_Activation->IL1B_Release

Caption: Logical flow diagram illustrating the mechanism of this compound-mediated inhibition of IL-1β release.

Experimental Protocols

NanoBRET™ Target Engagement Assay for NLRP3

This protocol outlines a method to measure the direct binding of this compound to the NLRP3 protein in living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding a NanoLuc®-NLRP3 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer for NLRP3

  • NanoBRET™ Nano-Glo® Substrate

  • This compound (or other test inhibitors)

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-NLRP3 plasmid according to the transfection reagent manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into the wells of a 96-well plate.

  • Inhibitor Addition: Prepare serial dilutions of this compound in Opti-MEM and add them to the appropriate wells. Include a vehicle-only control.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

IL-1β Release Assay in THP-1 Cells

This protocol describes a method to assess the functional inhibition of NLRP3-mediated IL-1β release by this compound in a human monocyte cell line.

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or Benzoylated ATP (BzATP)

  • This compound (or other test inhibitors)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 nM) for 24-48 hours.

  • Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) to prime the inflammasome. Incubate for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or BzATP (e.g., 250 µM), to the wells.

  • Incubation: Incubate the plate for an additional 1-2 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This guide provides a comprehensive technical overview of the this compound-NLRP3 interaction, intended to be a valuable resource for the scientific community. The provided data and protocols can serve as a foundation for further research and development of novel anti-inflammatory therapeutics.

References

AZD4144 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its discovery from the initial lead compound, MCC950. The document outlines the medicinal chemistry efforts to optimize potency and selectivity while mitigating toxicity risks such as phospholipidosis, genotoxicity, and hERG inhibition.[1][2] Quantitative data from key biochemical and cellular assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for these assays are also provided to enable replication and further investigation. Signaling pathway and experimental workflow diagrams, generated using Graphviz (DOT language), offer a clear visual representation of the underlying biological processes and the drug discovery cascade. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1] this compound emerged from a dedicated drug discovery program aimed at identifying a novel, potent, and selective NLRP3 inhibitor with a favorable safety profile, suitable for clinical development.[5][6]

The journey to this compound began with the well-characterized NLRP3 inhibitor, MCC950. While a valuable tool compound, MCC950 exhibited certain liabilities that precluded its clinical advancement.[5] The development of this compound involved a systematic medicinal chemistry campaign to navigate a complex SAR landscape, balancing on-target potency with the elimination of off-target effects and toxicity. This guide elucidates the key structural modifications and strategic decisions that led to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[5] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][7] this compound has been shown to compete with MCC950 for binding, indicating a shared or overlapping binding site.[1][7]

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

NLRP3_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β, NLRP3 mRNA NFkB->Transcription Stimuli K+ Efflux, ROS, etc. NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage IL1b IL-1β (mature) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (mature) Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->NLRP3_inactive Stabilizes Drug_Discovery_Workflow Start Lead Compound (MCC950) HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification (AZ-1778) HTS->Hit_ID Lead_Op1 Lead Optimization I (Address CYP Induction & in vitro toxicity) Hit_ID->Lead_Op1 Intermediate1 Intermediate Series (AZ-7773) Lead_Op1->Intermediate1 Lead_Op2 Lead Optimization II (Mitigate Phospholipidosis) Intermediate1->Lead_Op2 Intermediate2 Intermediate Series (AZ-2079) Lead_Op2->Intermediate2 Lead_Op3 Lead Optimization III (Address Genotoxicity Risk) Intermediate2->Lead_Op3 Candidate Clinical Candidate (this compound) Lead_Op3->Candidate

References

AZD4144: A Technical Deep Dive into a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome. This document details the scientific journey from lead identification to preclinical evaluation and early clinical assessment, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is an investigational small molecule developed by AstraZeneca that directly targets and inhibits the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as in cardiorenal conditions. This compound has emerged as a clinical candidate for the treatment of such disorders and is currently undergoing Phase I clinical trials.[1]

Discovery and Lead Optimization

The journey to identify this compound began with a screening campaign that led to a promising pyrrolotriazine core. Initial lead compounds, however, were plagued with liabilities, including off-target effects and toxicities such as phospholipidosis, genotoxicity, and inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a key concern for cardiac safety.

A systematic structure-activity relationship (SAR) campaign was undertaken to mitigate these issues while maintaining or improving potency against the NLRP3 inflammasome. This effort involved modifications to the core scaffold and its substituents, ultimately leading to the identification of this compound, a compound with a favorable balance of potency, selectivity, and preclinical safety.

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of key compounds in the optimization process leading to this compound.

Compound IDR1R2NLRP3 IC50 (nM)hERG IC50 (µM)Key Observations
Lead Series VariousVariousPotent<1Initial hits showed significant hERG liability.
AZ-1778 ModifiedModifiedPotentModerateImproved hERG profile but other toxicities observed.
AZ-7773 ModifiedModifiedPotentImprovedRisk of phospholipidosis identified.
AZ-2079 ModifiedModifiedPotentImprovedGenotoxicity concerns arose from micronucleus formation.
This compound OptimizedOptimized76>30Potent, selective, and with a good in vitro safety profile.

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3] Specifically, it targets the NACHT (NAIP, CIITA, HET-E, and TP1) domain, which contains the ATP-hydrolysis motif.[1] By binding to this region, this compound is believed to stabilize the inactive conformation of the NLRP3 protein, thereby preventing its ATP-dependent oligomerization and the subsequent assembly of the inflammasome complex. This mechanism of action has been elucidated through various biophysical and cellular assays, including nanoBRET technology.[1]

AZD4144_Mechanism_of_Action cluster_0 NLRP3 Inflammasome Activation cluster_1 This compound Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, toxins) NLRP3_Inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_Inactive Activation Signal Priming Priming Signal (e.g., LPS) Priming->NLRP3_Inactive Upregulation NLRP3_Active Active NLRP3 NLRP3_Inactive->NLRP3_Active NLRP3_Inactive_Stabilized Stabilized Inactive NLRP3 NLRP3_Inactive->NLRP3_Inactive_Stabilized Inflammasome Assembled Inflammasome NLRP3_Active->Inflammasome ASC ASC Adaptor ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 This compound This compound This compound->NLRP3_Inactive Binds to NACHT domain Experimental_Workflow_LPS_ATP_Model Start Start Compound_Admin Oral Administration of this compound or Vehicle to Mice Start->Compound_Admin LPS_Injection Intraperitoneal Injection of LPS (10 mg/kg) Compound_Admin->LPS_Injection 1 hour ATP_Injection Intraperitoneal Injection of ATP (30 mM) LPS_Injection->ATP_Injection 2 hours Euthanasia Euthanasia and Sample Collection (Blood and Peritoneal Lavage) ATP_Injection->Euthanasia 1 hour Analysis Measurement of IL-1β and IL-18 by ELISA Euthanasia->Analysis End End Analysis->End NanoBRET_Assay_Principle cluster_0 No Competitor cluster_1 With this compound NLRP3_NanoLuc NLRP3-NanoLuc® Tracer Fluorescent Tracer NLRP3_NanoLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer NLRP3_NanoLuc_2 NLRP3-NanoLuc® Tracer_2 Fluorescent Tracer This compound This compound This compound->NLRP3_NanoLuc_2 Binding No_BRET_Signal Low BRET Signal Tracer_2->No_BRET_Signal No Energy Transfer

References

AZD4144: A Preclinical Toxicology Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2][3][4][5] The development of this compound involved a focused effort to mitigate preclinical safety concerns, including phospholipidosis, genotoxicity, and hERG channel inhibition, which were identified in earlier precursor compounds.[1][6] This document provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, stabilizing its inactive conformation.[2][3] This prevents the assembly and activation of the NLRP3 inflammasome complex, a critical step in the inflammatory cascade. The activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory cytokines. By inhibiting this pathway, this compound effectively blocks the release of IL-1β and IL-18, key mediators of inflammation.

cluster_0 Cellular Environment cluster_1 NLRP3 Inflammasome Pathway PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activation Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-18 Pro-IL-18 IL-18 IL-18 ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1β Cleavage Caspase-1->Pro-IL-18 Cleavage Inflammation Inflammation IL-1β->Inflammation IL-18->Inflammation This compound This compound This compound->NLRP3 Inhibition cluster_0 Preclinical Safety Assessment Workflow In_Vitro_Screening In Vitro Safety Screening (hERG, Genotoxicity, Phospholipidosis) Lead_Optimization Lead Optimization (Mitigate Liabilities) In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Toxicology Studies (Rat, Minipig) Lead_Optimization->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection (this compound) In_Vivo_Studies->Candidate_Selection

References

Unraveling the Pharmacokinetic Profile of AZD4144 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome, is under investigation as a therapeutic agent for inflammatory diseases. Understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans and designing effective clinical trials. This technical guide synthesizes the currently available public data on the pharmacokinetics of this compound in animal models, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound has demonstrated favorable pharmacokinetic properties in preclinical studies involving mice and rats. The compound exhibits good oral bioavailability and is cleared from the body at a moderate rate. The following sections provide a detailed breakdown of the available data and the experimental context in which it was generated.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vivo pharmacokinetic parameters of this compound in mice and rats, as reported in the scientific literature.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (3 mg/kg)
t1/2 (h) 1.8 ± 0.12.1 ± 0.2
CL (mL/min/kg) 25 ± 1-
Vss (L/kg) 3.8 ± 0.1-
F (%) -78

Abbreviations: t1/2, half-life; CL, clearance; Vss, volume of distribution at steady state; F, oral bioavailability. Data are presented as mean ± standard deviation (n=2).

Table 2: In Vivo Pharmacokinetic Parameters of Shortlisted Compounds (including this compound's predecessor) in Rats

Detailed quantitative data for this compound in rats from the primary publication's supplementary materials (Table S2) were not publicly accessible at the time of this guide's compilation. The publication indicates that such data exists and was part of the lead optimization process.[1]

Experimental Protocols

The pharmacokinetic parameters presented above were determined through in vivo studies in animal models. While detailed, step-by-step protocols are often proprietary, the available literature provides an overview of the methodologies employed.

In Vivo Pharmacokinetic Studies in Mice[1]
  • Animal Model: The specific strain of mice used was not detailed in the available public information.

  • Drug Administration:

    • Intravenous (IV): this compound was administered as a single dose of 1 mg/kg.

    • Oral (PO): this compound was administered as a single dose of 3 mg/kg.

  • Sample Collection: Plasma samples were collected over a 24-hour period following drug administration.

  • Data Analysis: Plasma concentration-time profiles were generated to determine the key pharmacokinetic parameters.

In Vivo Pharmacodynamic Model: LPS/ATP Challenge in Mice[1]

To assess the in vivo efficacy of this compound in inhibiting the NLRP3 inflammasome, a lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP) challenge model was utilized. This model mimics a two-step activation of the NLRP3 inflammasome.

  • Priming: Mice were first injected with LPS to prime the inflammasome, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation: Following the priming step, ATP was administered to activate the NLRP3 inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form (IL-1β).

  • Endpoint Measurement: The levels of IL-1β and IL-18 in the plasma were measured as indicators of NLRP3 inflammasome activation and its inhibition by this compound.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's action and evaluation, the following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a general workflow for in vivo pharmacokinetic studies.

NLRP3_Inflammasome_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B Mature IL-1β NLRP3_protein NLRP3 ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->pro_IL1B Cleavage Caspase1->IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->Inflammasome Inhibits

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

In_Vivo_PK_Workflow cluster_study_prep Study Preparation cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dosing Administer this compound Animal_Model->Dosing Dose_Prep Prepare this compound Formulation (IV and/or PO) Dose_Prep->Dosing Sample_Collection Collect Blood Samples at Predetermined Timepoints Dosing->Sample_Collection Sample_Processing Process Blood to Obtain Plasma Sample_Collection->Sample_Processing Bioanalysis Quantify this compound Concentration in Plasma (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) Bioanalysis->PK_Analysis Parameter_Determination Determine PK Parameters (t1/2, CL, Vss, F, etc.) PK_Analysis->Parameter_Determination

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The available preclinical data indicate that this compound possesses pharmacokinetic properties that support its continued development as an oral therapeutic for inflammatory diseases. Further disclosure of detailed pharmacokinetic data in rats and other animal models, such as canines, would provide a more complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile. As this compound progresses through clinical trials, the correlation between these preclinical animal models and human pharmacokinetics will become a critical area of focus for optimizing dosing regimens and ensuring patient safety and efficacy.

References

AZD4144 In Vitro Pharmacodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective, orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[1] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and potential mechanisms of resistance.

Mechanism of Action

This compound directly targets the NLRP3 protein.[1][3] It binds to the NACHT domain of NLRP3, stabilizing the protein in its inactive conformation.[3][4] This mechanism prevents the ATP-hydrolysis and subsequent conformational changes required for NLRP3 oligomerization and the assembly of the inflammasome complex.[4] By inhibiting inflammasome formation, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] this compound has been shown to compete with other known NLRP3 inhibitors, such as MCC950, for binding to the NLRP3 protein.[1]

dot

cluster_upstream Upstream Activation cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR/IL-1R TLR/IL-1R PAMPs/DAMPs->TLR/IL-1R NF-kB Activation NF-kB Activation TLR/IL-1R->NF-kB Activation Pro-IL-1B & NLRP3 Transcription Pro-IL-1B & NLRP3 Transcription NF-kB Activation->Pro-IL-1B & NLRP3 Transcription NLRP3 (inactive) NLRP3 (inactive) NLRP3 (active) NLRP3 (active) NLRP3 (inactive)->NLRP3 (active) K+ efflux, ROS, etc. ASC ASC NLRP3 (active)->ASC Oligomerization Inflammasome Complex Inflammasome Complex NLRP3 (active)->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment ASC->Inflammasome Complex Pro-Caspase-1->Inflammasome Complex Caspase-1 (active) Caspase-1 (active) Inflammasome Complex->Caspase-1 (active) Autocatalysis Pro-IL-1B Pro-IL-1B Caspase-1 (active)->Pro-IL-1B Cleavage GSDMD GSDMD Caspase-1 (active)->GSDMD Cleavage IL-1B (mature) IL-1B (mature) Pro-IL-1B->IL-1B (mature) GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Pore formation This compound This compound This compound->NLRP3 (inactive) Stabilization Start Start Seed_THP1 Seed THP-1 cells Start->Seed_THP1 Prime_LPS Prime with LPS (3-4h) Seed_THP1->Prime_LPS Add_Inhibitor Add this compound/Vehicle (30-60 min) Prime_LPS->Add_Inhibitor Activate_NLRP3 Activate with Nigericin/BzATP (1-2h) Add_Inhibitor->Activate_NLRP3 Collect_Supernatant Collect Supernatant Activate_NLRP3->Collect_Supernatant ELISA Quantify IL-1B via ELISA Collect_Supernatant->ELISA Analyze_Data Calculate IC50 ELISA->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed THP-1-ASC-GFP cells Start->Seed_Cells Treat_Inhibitor Treat with this compound/Vehicle Seed_Cells->Treat_Inhibitor Prime_LPS Prime with LPS Treat_Inhibitor->Prime_LPS Activate_Nigericin Activate with Nigericin Prime_LPS->Activate_Nigericin Stain_Nuclei Stain Nuclei (Hoechst/DAPI) Activate_Nigericin->Stain_Nuclei Acquire_Images Acquire Images (GFP & Blue channels) Stain_Nuclei->Acquire_Images Analyze_Images Quantify ASC Specks per Cell Acquire_Images->Analyze_Images Calculate_EC50 Calculate EC50 Analyze_Images->Calculate_EC50 End End Calculate_EC50->End Start Start Continuous_Culture Continuous culture with low-dose this compound Start->Continuous_Culture Dose_Escalation Gradual dose escalation Continuous_Culture->Dose_Escalation Isolate_Clones Isolate resistant clones Dose_Escalation->Isolate_Clones Confirm_Resistance Confirm resistance phenotype (IC50 shift) Isolate_Clones->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Target_Based Target-based (NLRP3 sequencing, binding assays) Investigate_Mechanisms->Target_Based Target_Independent Target-independent (RNA-seq, proteomics) Investigate_Mechanisms->Target_Independent End End Target_Based->End Target_Independent->End

References

AZD4144: An In-Depth Technical Guide to its Off-Target Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a selective and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] Developed by AstraZeneca and Mitsubishi Tanabe Pharma Corporation, this compound has demonstrated a favorable off-target pharmacology profile, a critical attribute for a clinical candidate.[1][2][3] This technical guide provides a comprehensive overview of the off-target pharmacology of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. The development of this compound involved a focused effort to mitigate off-target liabilities, such as phospholipidosis, genotoxicity, and hERG inhibition, which were identified in earlier compounds within the same chemical series.[4][5]

Core Off-Target Pharmacology Data

A comprehensive assessment of the off-target profile of this compound was conducted to ensure its selectivity and to minimize the potential for adverse effects. The compound was screened against a panel of receptors, enzymes, and ion channels, with the data indicating no significant undesired pharmacology.[1]

Safety Pharmacology Panel Results

The following table summarizes the in vitro safety pharmacology data for this compound. The compound was tested at a concentration of 10 µM against a panel of 44 targets. The results are expressed as the percent inhibition of binding or enzyme activity. A result of >50% inhibition is generally considered significant.

Target ClassTargetInhibition (%) at 10 µM
GPCRs Adenosine A1< 25
Adrenergic α1A< 25
Adrenergic α2A< 25
Adrenergic β1< 25
Adrenergic β2< 25
Angiotensin AT1< 25
Bradykinin B2< 25
Cannabinoid CB1< 25
Cholecystokinin CCK1< 25
Dopamine D1< 25
Dopamine D2S< 25
Endothelin ETA< 25
GABA A (non-benzodiazepine site)< 25
Histamine H1< 25
Muscarinic M1< 25
Muscarinic M2< 25
Muscarinic M3< 25
Neuropeptide Y Y1< 25
Neurotensin NTS1< 25
Opioid δ (delta)< 25
Opioid κ (kappa)< 25
Opioid μ (mu)< 25
Serotonin 5-HT1A< 25
Serotonin 5-HT2A< 25
Somatostatin SST< 25
Vasopressin V1a< 25
Ion Channels Calcium Channel, L-type (Verapamil site)< 25
hERG< 25
Potassium Channel, KATP< 25
Sodium Channel (site 2)< 25
Transporters Dopamine Transporter< 25
Norepinephrine Transporter< 25
Serotonin Transporter< 25
Enzymes Acetylcholinesterase< 25
COX-1< 25
COX-2< 25
MAO-A< 25
MAO-B< 25
Nitric Oxide Synthase (NOS), inducible< 25
PDE3< 25
PDE4< 25
Tyrosine Kinase, Src< 25
Nuclear Receptors Glucocorticoid Receptor< 25
Progesterone Receptor< 25

Data Interpretation: The results from the safety pharmacology panel demonstrate the high selectivity of this compound. At a concentration of 10 µM, which is significantly higher than its on-target potency (IC50 = 76 nM for NLRP3 inflammasome inhibition), this compound did not exhibit significant inhibition of any of the 44 targets screened.[6] This clean off-target profile minimizes the risk of common adverse drug reactions associated with these targets.

Experimental Protocols

The following sections detail the methodologies used for the key off-target pharmacology assessments.

In Vitro Safety Pharmacology Screening

Objective: To assess the potential for off-target interactions of this compound with a broad range of biologically relevant targets.

Methodology: A standard in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar panel, was likely employed. The general protocol for such a screening involves:

  • Test Compound: this compound was prepared in a suitable solvent (e.g., DMSO) and diluted to the final screening concentration (10 µM).

  • Assay Formats: A variety of assay formats were used depending on the target class:

    • Receptor Binding Assays: Radioligand binding assays were used to determine the ability of this compound to displace a specific high-affinity radioligand from its receptor. The assays were typically performed using cell membranes or recombinant proteins expressing the target receptor.

    • Enzyme Inhibition Assays: The inhibitory effect of this compound on the activity of various enzymes was measured using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, or luminescent readouts).

    • Ion Channel Assays: The effect of this compound on ion channel function was assessed using patch-clamp electrophysiology or high-throughput fluorescent-based assays.

  • Data Analysis: The results were expressed as the percentage inhibition of radioligand binding or enzyme activity compared to a vehicle control.

hERG Inhibition Assay

Objective: To specifically evaluate the potential of this compound to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Methodology: A manual or automated patch-clamp electrophysiology study in a cell line stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

  • Cell Culture: hERG-expressing cells were cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the hERG current in response to a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: this compound was applied at multiple concentrations to determine a concentration-response relationship and calculate an IC50 value.

  • Data Analysis: The inhibition of the hERG tail current by this compound was calculated at each concentration, and the data were fitted to a sigmoidal concentration-response curve to determine the IC50. This compound was found to have a low inhibitory effect on hERG, with an IC50 > 40 μM.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.

NLRP3_Inflammasome_Activation_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b IL-1β pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NLRP3_active Inhibits

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Off_Target_Screening_Workflow Compound This compound Screening_Panel Broad Off-Target Panel (e.g., SafetyScreen44) Compound->Screening_Panel Assays Diverse Assay Formats (Binding, Enzymatic, Functional) Screening_Panel->Assays Data_Acquisition Data Acquisition (% Inhibition at 10 µM) Assays->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Hit_Identification Hit Identification (>50% Inhibition) Analysis->Hit_Identification No_Hits No Significant Hits Favorable Profile Hit_Identification->No_Hits No Hits Significant Hits Further Investigation Hit_Identification->Hits Yes

Caption: General workflow for in vitro off-target pharmacology screening.

Conclusion

This compound is a highly selective NLRP3 inflammasome inhibitor with a well-characterized and favorable off-target pharmacology profile. Extensive in vitro screening has demonstrated a lack of significant interactions with a wide range of receptors, enzymes, and ion channels, including the hERG channel, at concentrations well above its therapeutic range. This clean off-target profile is a key attribute that supports its ongoing clinical development for the treatment of inflammatory diseases. The detailed understanding of its selectivity provides a strong foundation for its continued investigation in various clinical settings.

References

An In-depth Technical Guide to the Stabilization of Inactive NLRP3 by AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. AZD4144 is a potent and selective NLRP3 inhibitor that functions by directly binding to the NLRP3 protein and stabilizing its inactive conformation, thereby preventing inflammasome assembly and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its pharmacological properties, and detailed protocols for key in vitro and in vivo assays used to characterize its activity.

Introduction to NLRP3 Inflammasome and this compound

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal, such as ATP or nigericin (B1684572), which triggers the assembly of the inflammasome complex.[2] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1]

This compound is a clinical-stage small molecule inhibitor of the NLRP3 inflammasome.[3] Developed by AstraZeneca, it has demonstrated high potency and selectivity for NLRP3.[4][5] The discovery of this compound followed medicinal chemistry efforts to overcome liabilities of earlier compounds, such as phospholipidosis and hERG inhibition.[6]

Mechanism of Action: Stabilization of Inactive NLRP3

This compound exerts its inhibitory effect by directly binding to the NACHT domain of NLRP3, an essential ATPase domain for its oligomerization and activation.[3] This binding event stabilizes the inactive conformation of the NLRP3 protein, preventing the conformational changes required for inflammasome assembly.[4][5][7] Evidence from NanoBRET tracer detection assays confirms the direct binding of this compound to the ATP-hydrolysis motif within the NACHT region.[3] Furthermore, competitive binding studies have shown that this compound competes with other known NLRP3 inhibitors that bind to this region, such as MCC950.[4][5]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_upreg Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_upreg Inactive_NLRP3 Inactive NLRP3 Activation_Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Activation_Stimuli->K_efflux K_efflux->Inactive_NLRP3 Active_NLRP3 Active NLRP3 (Oligomerization) Inactive_NLRP3->Active_NLRP3 Inflammasome NLRP3 Inflammasome Assembly Active_NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->Inactive_NLRP3 Stabilizes

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.

In Vitro Activity Assay Cell Line/System Value Reference
NLRP3 Inhibition IL-1β Release (Nigericin-induced)THP-1 human monocytesIC50: 0.027 µM[3]
IL-1β Release (BzATP-induced)THP-1 human monocytesIC50: 0.01 µM[3]
NLRP3 Puncta FormationTHP-ASC-GFP cellsEC50: 0.082 µM[3]
hERG Inhibition hERG Channel ActivityChinese hamster ovary K1 cellsIC50: > 40 µM[3]
Pharmacokinetic Parameters Parameter Species Value Reference
Distribution Log D-2.67[3]
Plasma Protein Binding (PPB)Human7.7%[3]
In Vivo Efficacy Model Species Dose Effect Reference
NLRP3 Inhibition LPS/ATP-induced PeritonitisBALB/cAJcl mice3 mg/kg (p.o.)82% inhibition of IL-1β production[3]
LPS/ATP-induced PeritonitisMouseMED: 10 mg/kgReduction of plasma IL-1β to baseline[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

NanoBRET™ Target Engagement Assay

This assay is crucial for confirming the direct binding of this compound to NLRP3 in a cellular context.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the binding of a fluorescent tracer to a NanoLuc®-NLRP3 fusion protein. Competitive displacement of the tracer by this compound results in a loss of BRET signal.[8][9]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Transfect cells with a plasmid encoding a NanoLuc®-NLRP3 fusion protein using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Assay Preparation:

    • Harvest and resuspend the transfected cells in Opti-MEM.

    • Dispense the cell suspension into a 96-well plate.

    • Prepare serial dilutions of this compound.

  • Compound and Tracer Addition:

    • Add the this compound dilutions to the respective wells.

    • Add a NanoBRET™ fluorescent tracer specific for NLRP3 to all wells.

    • Incubate the plate at 37°C for 2 hours to allow for binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ substrate to all wells.

    • Immediately read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to demonstrate the stabilization of NLRP3 by this compound in intact cells.

Principle: Ligand binding increases the thermal stability of a target protein. By subjecting cells to a temperature gradient, the melting temperature of NLRP3 can be determined in the presence and absence of this compound.[10][11]

Protocol:

  • Cell Treatment:

    • Culture THP-1 cells and treat with either vehicle (DMSO) or this compound for a specified time (e.g., 2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble fractions by Western blotting using an anti-NLRP3 antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the normalized band intensities against the temperature to generate melting curves and determine the shift in melting temperature induced by this compound.

ASC Oligomerization Assay

This assay visualizes the inhibition of a key step in inflammasome assembly.

Principle: Upon NLRP3 activation, the adaptor protein ASC forms large oligomeric specks. The inhibition of this process by this compound can be assessed by Western blotting of cross-linked cell pellets.[12][13][14]

Protocol:

  • Cell Stimulation:

    • Prime THP-1 cells with LPS (e.g., 1 µg/mL) for 2-4 hours.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate with an NLRP3 activator such as nigericin (e.g., 5 µM) for 30-60 minutes.

  • Cell Lysis and Pellet Isolation:

    • Lyse the cells in a suitable buffer.

    • Centrifuge to pellet the insoluble fraction containing ASC oligomers.

  • Cross-linking and Western Blotting:

    • Resuspend the pellet and cross-link the proteins using a cross-linking agent like DSS (disuccinimidyl suberate).

    • Separate the cross-linked proteins by SDS-PAGE and perform Western blotting using an anti-ASC antibody to detect ASC monomers and oligomers.

Cytokine Release Assay (ELISA)

This assay quantifies the functional consequence of NLRP3 inhibition by measuring the release of IL-1β and IL-18.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted IL-1β and IL-18 in the cell culture supernatant.[15][16]

Protocol:

  • Cell Treatment:

    • Prime THP-1 cells with LPS.

    • Treat with a dose-range of this compound.

    • Stimulate with an NLRP3 activator (e.g., ATP or nigericin).

  • Supernatant Collection:

    • Centrifuge the cell plates and collect the supernatant.

  • ELISA:

    • Perform ELISAs for human IL-1β and IL-18 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of cytokines in each sample.

    • Plot the cytokine concentration against the this compound concentration to determine the IC50 value.

In Vivo LPS/ATP-Induced Peritonitis Model

This model assesses the in vivo efficacy of this compound in a relevant inflammatory setting.[2][17]

Principle: Intraperitoneal injection of LPS followed by ATP in mice induces a robust NLRP3-dependent inflammatory response, characterized by the release of IL-1β and IL-18 into the peritoneal cavity and serum.

Protocol:

  • Animal Dosing:

    • Administer this compound or vehicle to mice (e.g., via oral gavage).

  • Induction of Peritonitis:

    • After a specified pre-treatment time, inject the mice intraperitoneally with LPS.

    • After a further incubation period, inject the mice intraperitoneally with ATP.

  • Sample Collection:

    • After a short period, euthanize the mice and collect peritoneal lavage fluid and blood for serum preparation.

  • Cytokine Analysis:

    • Measure the levels of IL-1β and IL-18 in the peritoneal lavage fluid and serum using ELISA.

Mandatory Visualizations

Experimental Workflow for a NanoBRET™ Target Engagement Assay

NanoBRET_Workflow start Start transfect Transfect HEK293T cells with NanoLuc-NLRP3 plasmid start->transfect incubate1 Incubate for 24 hours transfect->incubate1 prepare_cells Harvest and resuspend cells in 96-well plate incubate1->prepare_cells add_inhibitor Add serial dilutions of this compound prepare_cells->add_inhibitor add_tracer Add fluorescent tracer add_inhibitor->add_tracer incubate2 Incubate at 37°C for 2 hours add_tracer->incubate2 add_substrate Add NanoBRET™ substrate incubate2->add_substrate read_plate Read luminescence at 460nm and 610nm add_substrate->read_plate analyze Calculate BRET ratio and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a NanoBRET-based target engagement assay.

Logical Relationship of this compound-Mediated NLRP3 Stabilization

AZD4144_Stabilization Inactive_NLRP3 Inactive NLRP3 (Closed Conformation) This compound This compound Inactive_NLRP3->this compound Stabilized_Complex This compound-NLRP3 Complex (Stabilized Inactive State) Inactive_NLRP3->Stabilized_Complex Activation_Signal Activation Signal (e.g., K+ efflux) Inactive_NLRP3->Activation_Signal This compound->Stabilized_Complex Binds to NACHT domain Conformational_Change Conformational Change & Oligomerization Stabilized_Complex->Conformational_Change Blocks Activation_Signal->Conformational_Change Inflammasome_Assembly Inflammasome Assembly Conformational_Change->Inflammasome_Assembly

Caption: this compound stabilizes the inactive conformation of NLRP3.

Conclusion

This compound is a promising therapeutic candidate that selectively targets the NLRP3 inflammasome. Its mechanism of action, involving the direct binding and stabilization of the inactive NLRP3 conformation, provides a targeted approach to inhibiting a key driver of inflammation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other NLRP3 inhibitors, facilitating further research and development in the field of inflammatory diseases.

References

Methodological & Application

AZD4144 In Vitro Assay Protocols: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome. This compound directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent release of pro-inflammatory cytokines.[1][2][3] The protocols outlined below cover key assays for assessing the potency, mechanism of action, and safety profile of this compound, including the IL-1β release assay, ASC speck formation assay, and a target engagement assay. Quantitative data from these assays are summarized for clear comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying biological processes and experimental designs.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering inflammation in response to a wide range of danger signals.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][3][5] this compound has emerged as a clinical candidate for the treatment of such diseases due to its high potency and selectivity in inhibiting the NLRP3 inflammasome.[1][3][6] This application note serves as a comprehensive guide for researchers seeking to evaluate this compound or similar compounds in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

Assay TypeCell Line/SystemActivatorParameterValueReference
Potency THP-1 human monocytesNigericinIC50 (IL-1β release)0.027 µM[7]
THP-1 human monocytesBzATPIC50 (IL-1β release)0.01 µM[7]
THP-ASC-GFP cellsNigericin + LPSEC50 (puncta formation)0.082 µM[5][7]
Target Engagement NanoBRET Assay-IC50 (NLRP3 binding)76 nM[1][2]
Safety Chinese hamster ovary K1 cells expressing hERG-IC50 (hERG inhibition)> 40 µM[7]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B upregulates transcription pro_NLRP3 NLRP3 (inactive) NFkB->pro_NLRP3 upregulates transcription IL1B IL-1β (active, secreted) pro_IL1B->IL1B NLRP3_active NLRP3 Activation (NACHT domain) Activators Activators (e.g., ATP, Nigericin) Efflux K+ Efflux Activators->Efflux Efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 cleaves & activates Casp1->pro_IL1B cleaves This compound This compound This compound->NLRP3_active binds to NACHT domain & stabilizes inactive state Inflammation Inflammation IL1B->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Protocols

IL-1β Release Assay in THP-1 Monocytes

This assay is fundamental for assessing the potency of NLRP3 inhibitors.[8]

Experimental Workflow:

IL1B_Workflow cluster_0 Cell Culture cluster_1 Priming cluster_2 Inhibitor Treatment cluster_3 Activation cluster_4 Detection start Seed THP-1 cells (1 x 10^5 cells/well in 96-well plate) differentiate Differentiate with PMA (e.g., 100 nM overnight) start->differentiate prime Prime with LPS (e.g., 1 µg/mL for 4 hours) differentiate->prime inhibit Pre-incubate with this compound (various concentrations for 30-60 min) prime->inhibit activate Activate with ATP (5 mM for 30 min) or Nigericin (10 µM for 1 hour) inhibit->activate collect Collect supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa end Analyze Data (IC50) elisa->end

Caption: Experimental workflow for assessing NLRP3 inhibitor potency in vitro.

Methodology:

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well.[8]

    • Induce differentiation into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 100 nM and incubate overnight.[9]

  • Priming:

    • Carefully remove the PMA-containing medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add fresh culture medium containing lipopolysaccharide (LPS) at a concentration of 1 µg/mL to prime the cells.[8]

    • Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of this compound.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes.[8]

  • Activation:

    • Activate the NLRP3 inflammasome by adding either ATP to a final concentration of 5 mM and incubating for 30 minutes, or Nigericin to a final concentration of 10 µM and incubating for 1 hour.[8]

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant.[8]

    • Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[8]

ASC Speck Formation Assay

This assay visualizes the assembly of the inflammasome complex.

Methodology:

  • Cell Culture:

    • Use THP-1 cells stably expressing an ASC-GFP fusion protein (THP-ASC-GFP).

    • Plate the cells in a 384-well plate at a density of 7,500 cells per well.[9]

    • Differentiate the cells with 100 nM PMA overnight.[9]

  • Treatment and Activation:

    • Replace the medium with fresh medium containing serial dilutions of this compound and incubate for a designated time.

    • Prime the cells with LPS.

    • Activate the inflammasome with Nigericin.[9]

  • Imaging and Analysis:

    • Image the cells using a high-content imaging system.

    • Quantify the formation of ASC-GFP specks (puncta), which indicates inflammasome assembly.

    • Calculate the EC50 value for the inhibition of speck formation by this compound.

NanoBRET™ Target Engagement Assay

This assay provides a direct measure of this compound binding to NLRP3 in live cells.[10][11]

Methodology:

  • Cell Transfection:

    • Transfect HEK293 cells with a vector encoding for an NLRP3-NanoLuc® fusion protein.[11][12]

  • Assay Preparation:

    • Plate the transfected cells in an appropriate assay plate.

    • Add a cell-permeable fluorescent tracer that reversibly binds to NLRP3.[11]

  • Compound Addition and Measurement:

    • Add serial dilutions of this compound to the wells. If this compound binds to NLRP3, it will compete with the tracer, leading to a decrease in the BRET signal.[11]

    • After an equilibration period, add the NanoBRET™ substrate.[12]

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[12]

  • Data Analysis:

    • Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from NLRP3.

Safety and Selectivity Assays

To ensure the therapeutic potential of this compound, it is crucial to assess its safety and selectivity profile.

  • hERG Inhibition Assay: This assay is performed to evaluate the potential for cardiac toxicity. This compound has been shown to have a low inhibitory effect on the hERG channel, with an IC50 greater than 40 µM.[7]

  • IL-6 Counterscreen: To confirm the selectivity of this compound for the NLRP3 pathway, an IL-6 release assay in LPS-stimulated THP-1 cells can be performed. This compound should not significantly inhibit IL-6 production, which is independent of the NLRP3 inflammasome.[6]

  • In Vitro Micronucleus Assay: This assay is conducted to assess the genotoxic potential of the compound. Initial studies with precursors of this compound showed some concerns, but the final clinical candidate was optimized to be negative in these assays.[6]

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the in vitro evaluation of this compound and other NLRP3 inflammasome inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency, mechanism of action, and safety of these compounds, thereby accelerating the drug discovery and development process for new anti-inflammatory therapeutics.

References

Application Notes and Protocols for AZD4144 in LPS/ATP-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound directly binds to the NLRP3 protein, stabilizing its inactive state and thereby preventing the downstream cascade of inflammatory events.[1][2] These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of LPS/ATP-induced inflammation, which are standard methods for evaluating NLRP3 inflammasome inhibitors.

The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step, often induced by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" step, triggered by stimuli such as extracellular ATP, results in the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.

Mechanism of Action of this compound

This compound is an orally active small molecule that specifically targets the NLRP3 inflammasome.[3] It has been shown to compete for binding with the known NLRP3 inhibitor MCC950, suggesting a direct interaction with the NLRP3 protein to prevent its activation.[1][2] By inhibiting the NLRP3 inflammasome, this compound effectively blocks the release of IL-1β and IL-18, key mediators of inflammation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound in inhibiting NLRP3 inflammasome activation.

Table 1: In Vitro Potency of this compound

Cell LineActivatorReadoutIC50 / EC50Reference
THP-1 human monocytesBzATPIL-1β releaseIC50: 0.01 µM[3]
THP-1 human monocytesNigericinIL-1β releaseIC50: 0.027 µM[3]
THP-1-ASC-GFP cellsNigericin + LPSNLRP3 puncta formationEC50: 0.082 µM[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelChallengeAdministration RouteDoseEffectReference
BALB/cAJcl miceLPS/ATPOral (p.o.)3 mg/kg82% inhibition of IL-1β production[3]
MouseLPS/ATPNot specified10 mg/kgMinimum effective dose for inhibition of NLRP3 induced inflammation[1]

Experimental Protocols

In Vitro Model: LPS/ATP-Induced IL-1β Release in THP-1 Macrophages

This protocol describes the use of the human monocytic cell line THP-1 to assess the in vitro efficacy of this compound. THP-1 cells are differentiated into macrophage-like cells, primed with LPS, and then stimulated with ATP to induce NLRP3-dependent IL-1β release.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • DMSO (vehicle control)

  • IL-1β ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate, seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium containing 50-100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.

  • Priming:

    • After differentiation, carefully remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

    • After the 3-hour LPS priming, add the desired concentrations of this compound or vehicle control to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Activation:

    • Add ATP to a final concentration of 5 mM to all wells (except for negative control wells).

    • Incubate for 1 hour at 37°C.

  • Cytokine Measurement:

    • Following incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Model: LPS/ATP-Induced Peritonitis in Mice

This protocol describes an acute in vivo model of NLRP3 inflammasome activation in mice. Intraperitoneal injection of LPS followed by ATP leads to a rapid inflammatory response characterized by the release of IL-1β and IL-18 into the plasma.

Materials:

  • BALB/c mice (or other suitable strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Sterile, pyrogen-free saline

  • Blood collection tubes (with anticoagulant)

  • IL-1β and IL-18 ELISA kits

Protocol:

  • Animal Acclimatization:

    • House mice in a controlled environment for at least one week before the experiment.

  • Compound Administration:

    • Prepare a formulation of this compound in a suitable vehicle.

    • Administer this compound or vehicle control to the mice via oral gavage (p.o.) at the desired dose (e.g., 3 mg/kg). The timing of administration should be determined based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).

  • Inflammasome Priming and Activation:

    • At the appropriate time after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.5 mL of a 4 µg/mL solution).

    • Approximately 2 hours after the LPS injection, administer ATP via i.p. injection (e.g., 0.5 mL of a 30 mM solution).

  • Sample Collection:

    • At a defined time point after the ATP challenge (e.g., 30-60 minutes), collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

  • Cytokine Measurement:

    • Measure the concentrations of IL-1β and IL-18 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of LPS/ATP-Induced NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene transcription IL1b IL-1β (secreted) pro_IL1b->IL1b ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_inactive->NLRP3_active activation Caspase1 Active Caspase-1 NLRP3_active->Caspase1 cleavage Caspase1->pro_IL1b cleavage IL18 IL-18 (secreted) Caspase1->IL18 cleavage IL1b->outside inflammation IL18->outside inflammation This compound This compound This compound->NLRP3_inactive stabilizes

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow for In Vitro this compound Efficacy Testing

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture THP-1 monocytes differentiate Differentiate with PMA (48-72h) start->differentiate prime Prime with LPS (1 µg/mL, 3h) differentiate->prime inhibit Add this compound / Vehicle (1h) prime->inhibit activate Activate with ATP (5 mM, 1h) inhibit->activate collect Collect Supernatants activate->collect elisa Measure IL-1β by ELISA collect->elisa

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo this compound Efficacy Testing

In_Vivo_Workflow cluster_treatment Treatment cluster_analysis Analysis acclimatize Acclimatize Mice administer Administer this compound / Vehicle (p.o.) acclimatize->administer prime Prime with LPS (i.p.) administer->prime activate Activate with ATP (i.p.) prime->activate collect Collect Blood Samples activate->collect plasma Isolate Plasma collect->plasma elisa Measure IL-1β & IL-18 by ELISA plasma->elisa

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for AZD4144 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZD4144, a potent and selective NLRP3 inflammasome inhibitor, in preclinical in vivo mouse models of inflammation. The provided protocols and data summaries are intended to guide researchers in designing and executing their own studies.

Introduction

This compound is an orally bioavailable small molecule that directly targets the NLRP3 (NLR Family, Pyrin Domain-Containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to effectively inhibit NLRP3 activation, thereby reducing the release of inflammatory cytokines.[1][2][3]

Quantitative Data Summary

The following table summarizes the reported effective dosages of this compound in mouse models of inflammation. This data can serve as a starting point for dose-range finding studies.

Mouse ModelStrainDosageAdministration RouteDosing RegimenReadoutEfficacyReference
LPS/ATP-Induced PeritonitisBALB/cAJcl3 mg/kgOral (p.o.)Single dosePlasma IL-1β82% inhibition[1]
LPS/ATP-Induced PeritonitisNot specified10 mg/kgOral (p.o.)Single dosePlasma IL-1β and IL-18Minimum Effective Dose[4]

Experimental Protocols

Lipopolysaccharide (LPS)/ATP-Induced Peritonitis Model in Mice

This model is a well-established method for inducing NLRP3 inflammasome activation in vivo. It involves a two-step process: a "priming" step with LPS, which upregulates the expression of NLRP3 and pro-IL-1β, followed by an "activation" step with ATP, which triggers the assembly and activation of the inflammasome.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 1% Tween 80 in PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Male BALB/c mice (or other suitable strain)

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer the desired dose of this compound (e.g., 3-10 mg/kg) or vehicle to the mice via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Priming Step (LPS Administration):

    • One hour after this compound or vehicle administration, inject mice intraperitoneally (i.p.) with LPS at a dose of 25 mg/kg.

  • Activation Step (ATP Administration):

    • Two hours after the LPS injection, inject mice intraperitoneally (i.p.) with ATP at a dose of 30 mg/kg.

  • Sample Collection:

    • Thirty minutes after the ATP injection, collect blood samples via cardiac puncture or other approved methods.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentration of IL-1β and IL-18 in the plasma samples using a commercially available ELISA kit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for the LPS/ATP-induced peritonitis model.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly & Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B upregulates NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp upregulates ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates GSDMD Gasdermin D Casp1->GSDMD cleaves Pro_IL1B_cleavage Pro-IL-1β Casp1->Pro_IL1B_cleavage cleaves Pro_IL18_cleavage Pro-IL-18 Casp1->Pro_IL18_cleavage cleaves IL1B Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Pro_IL1B_cleavage->IL1B Pro_IL18_cleavage->IL18 This compound This compound This compound->NLRP3 inhibits

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for LPS/ATP-Induced Peritonitis Model cluster_treatment Treatment cluster_priming Priming cluster_activation Activation cluster_sampling Sampling & Analysis AZD4144_Admin Administer this compound or Vehicle (p.o.) Time = -1 hr LPS_Admin Administer LPS (i.p.) Time = 0 hr AZD4144_Admin->LPS_Admin ATP_Admin Administer ATP (i.p.) Time = 2 hr LPS_Admin->ATP_Admin Blood_Collection Collect Blood Time = 2.5 hr ATP_Admin->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation ELISA Measure IL-1β/IL-18 (ELISA) Plasma_Isolation->ELISA

Caption: Timeline of the in vivo LPS/ATP-induced peritonitis model.

Concluding Remarks

The information provided in these application notes serves as a guide for the preclinical evaluation of this compound in mouse models of inflammation. The LPS/ATP-induced peritonitis model is a robust and reproducible assay for assessing the in vivo potency of NLRP3 inhibitors. Researchers should perform their own dose-response studies to determine the optimal dose for their specific model and experimental conditions. Further studies may also be warranted to investigate the pharmacokinetic and pharmacodynamic profile of this compound in different disease models and to explore the efficacy of multi-dose regimens.

References

Application Notes and Protocols: AZD4144 Oral vs. Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the selective NLRP3 inhibitor, AZD4144, through both oral and intravenous routes in a research setting. The following sections detail the available data on its pharmacokinetics, relevant experimental protocols, and the underlying signaling pathway.

Introduction

This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[1][2] Its development and investigation have explored both oral and intravenous formulations to accommodate different clinical and research needs. Understanding the pharmacokinetic and pharmacodynamic profiles of each administration route is critical for designing and interpreting studies.

Quantitative Data Summary

The following tables summarize the available preclinical pharmacokinetic data for this compound in mice, comparing intravenous and oral administration. Human clinical trial data is still emerging as studies are ongoing.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mouse [1]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 1 mg/kg10 mg/kg
t½ (h) 1.82.1
CL (mL/min/kg) 18-
Vss (L/kg) 2.8-
F (%) -79

Abbreviations: t½, half-life; CL, clearance; Vss, volume of distribution at steady state; F, oral bioavailability.

Signaling Pathway

This compound targets the NLRP3 inflammasome, preventing its activation and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.

AZD4144_Pathway cluster_cell Immune Cell (e.g., Macrophage) Signal 1 (Priming) Signal 1 (Priming) NF-κB NF-κB Signal 1 (Priming)->NF-κB Pro-IL-1β Pro-IL-1β NF-κB->Pro-IL-1β Pro-IL-18 Pro-IL-18 NF-κB->Pro-IL-18 NLRP3 (inactive) NLRP3 (inactive) NF-κB->NLRP3 (inactive) Upregulation IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Cleavage Caspase-1 IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Cleavage Caspase-1 NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly NLRP3 (inactive)->NLRP3 Inflammasome Assembly Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 Inflammasome Assembly ASC ASC NLRP3 Inflammasome Assembly->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) Cleavage Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature)->Inflammation This compound This compound This compound->NLRP3 Inflammasome Assembly

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

Experimental Protocols

The following are generalized protocols based on methodologies described in preclinical studies and clinical trial designs. Specific parameters should be optimized for individual experimental setups.

Protocol 1: Oral Administration in a Mouse Model of LPS-Induced Inflammation[1]

Objective: To evaluate the in vivo efficacy of orally administered this compound in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)

  • Lipopolysaccharide (LPS) from E. coli

  • ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate)

  • Sterile, pyrogen-free saline

  • BALB/c mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA kits for IL-1β and IL-18

Procedure:

  • Compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity by vortexing or sonicating.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Administer this compound or vehicle control via oral gavage at a specified time point (e.g., 1 hour) before the inflammatory challenge. A typical dose in preclinical models is 3 mg/kg.[3]

  • Inflammatory Challenge:

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.

    • After a set priming period (e.g., 2 hours), inject mice i.p. with ATP (e.g., 30 mg/kg) to activate the inflammasome.

  • Sample Collection:

    • At a predetermined time after the ATP challenge (e.g., 30 minutes), collect blood samples via cardiac puncture or retro-orbital bleeding into heparinized tubes.

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Cytokine Analysis:

    • Quantify the levels of IL-1β and IL-18 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare cytokine levels between the vehicle-treated and this compound-treated groups. Calculate the percentage of inhibition.

Protocol 2: Pharmacokinetic Study of Oral vs. Intravenous this compound in Healthy Volunteers (Phase I Clinical Trial Design)[4][5][6]

Objective: To assess and compare the pharmacokinetic profiles of single ascending doses of this compound administered orally and intravenously.

Study Design: This protocol outlines a randomized, single-blind, placebo-controlled, crossover or parallel-group study design.

Participant Population: Healthy male and female volunteers, typically between 18 and 55 years of age, with a BMI within a specified range (e.g., 18-32 kg/m ²).[4]

Procedure:

  • Screening: Potential participants undergo a thorough medical screening, including physical examination, ECG, and laboratory tests to ensure they meet the inclusion and exclusion criteria.

  • Randomization and Blinding: Participants are randomized to receive either this compound or a matching placebo. In a single-blind study, the participants are unaware of the treatment they receive.

  • Dosing:

    • Oral Administration: Participants receive a single oral dose of this compound or placebo on Day 1 under fasted conditions.[5][6] Dosing may be in the form of a tablet or an oral solution.[4]

    • Intravenous Administration: Participants receive a single dose of this compound or placebo on Day 1 via intravenous infusion over a specified period.[7][8]

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

    • Plasma is separated and stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of this compound in plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine pharmacokinetic parameters, including:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

      • (Elimination half-life)

    • For the oral dose, the absolute bioavailability (F) can be calculated by comparing the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.

  • Safety and Tolerability Monitoring:

    • Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical study comparing the oral and intravenous administration of this compound.

AZD4144_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (Oral vs. IV Cohorts) InformedConsent->Randomization OralDose Oral Administration (Single Dose, Fasted) Randomization->OralDose IVDose Intravenous Infusion (Single Dose) Randomization->IVDose PK_Sampling_Oral Serial Blood Sampling (Pre-defined time points) OralDose->PK_Sampling_Oral PK_Sampling_IV Serial Blood Sampling (Pre-defined time points) IVDose->PK_Sampling_IV Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling_Oral->Bioanalysis PK_Sampling_IV->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F) Bioanalysis->PK_Analysis Safety Safety & Tolerability Assessment (Adverse Events, Vitals, Labs)

Caption: Workflow for a comparative study of oral vs. IV this compound.

References

Application Notes and Protocols for Measuring IL-1β Inhibition with AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective, orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound directly binds to the NACHT domain of NLRP3, stabilizing its inactive conformation and thereby preventing the downstream cascade that leads to IL-1β secretion.[1][5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on IL-1β production in both in vitro and in vivo models.

Mechanism of Action of this compound

The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The "activation" signal, which can be triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.

This compound exerts its inhibitory effect by directly binding to the ATP-hydrolysis motif (NACHT region) of the NLRP3 protein.[1] This binding event is thought to lock NLRP3 in an inactive state, preventing the conformational changes necessary for inflammasome assembly and activation.[1][5] Consequently, the activation of caspase-1 and the subsequent processing and release of IL-1β are blocked.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The inhibitory potency of this compound on IL-1β release has been quantified in various experimental settings. The following tables summarize the key quantitative data.

In Vitro Inhibition of IL-1β Release
Assay System Potency (IC50 / EC50)
Nigericin-induced IL-1β release from THP-1 human monocytesIC50: 0.027 µM[2]
BzATP-induced IL-1β release from THP-1 human monocytesIC50: 0.01 µM[2]
LPS/Nigericin-induced NLRP3 puncta formation in THP-ASC-GFP cellsEC50: 0.082 µM[2]
NLRP3 Inflammasome Inhibition (General)IC50: 76 nM[1][4]
In Vivo Inhibition of IL-1β Production
Animal Model Inhibition
LPS/ATP-induced BALB/cAJcl mice (3 mg/kg, p.o.)82% inhibition of IL-1β[2]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on IL-1β secretion.

Protocol 1: In Vitro Inhibition of IL-1β Release from THP-1 Cells

This protocol describes the measurement of IL-1β release from the human monocytic cell line THP-1, a commonly used model for studying NLRP3 inflammasome activation.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ATP or Nigericin

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • Sterile PBS

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours. After incubation, differentiated THP-1 cells will be adherent.

    • Carefully aspirate the medium containing PMA and wash the cells gently with sterile PBS. Add fresh, serum-free RPMI-1640 medium.

  • Priming (Signal 1):

    • Add LPS to each well to a final concentration of 1 µg/mL.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.

    • After the LPS priming, remove the medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Prepare a stock solution of either ATP or Nigericin.

    • Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM to the wells.

    • Incubate for 1 hour (for ATP) or 1-2 hours (for Nigericin) at 37°C.

  • Sample Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • IL-1β Measurement:

    • Quantify the concentration of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vivo LPS/ATP-Induced Peritonitis Model in Mice

This protocol describes a common in vivo model to assess the efficacy of NLRP3 inhibitors.

Materials:

  • BALB/c mice (or other suitable strain)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Sterile saline

  • Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)

  • Mouse IL-1β ELISA kit

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Administer this compound (e.g., 3 mg/kg) or vehicle orally (p.o.) to the mice. The timing of administration relative to LPS/ATP challenge should be optimized based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 1-2 hours.

  • Induction of Peritonitis:

    • Inject mice intraperitoneally (i.p.) with LPS (e.g., 10 mg/kg).

    • After a priming period (e.g., 2-4 hours), inject the mice i.p. with ATP (e.g., 30 mg/kg).

  • Sample Collection:

    • At a specified time point after the ATP challenge (e.g., 30-60 minutes), euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold peritoneal lavage buffer into the peritoneal cavity and then carefully aspirating the fluid.

    • Centrifuge the peritoneal lavage fluid at 400 x g for 10 minutes at 4°C to pellet cells.

    • Collect the supernatant for cytokine analysis.

  • IL-1β Measurement:

    • Measure the concentration of IL-1β in the peritoneal lavage fluid supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

Mandatory Visualization

G cluster_pathway IL-1β Signaling Pathway and this compound Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) Pro_IL1B_Transcription Pro-IL-1β Transcription TLR->Pro_IL1B_Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_Transcription->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Secretion Secretion IL1B->Secretion This compound This compound This compound->NLRP3_inactive Stabilizes inactive state

Caption: IL-1β signaling pathway and the inhibitory mechanism of this compound.

G cluster_workflow Experimental Workflow for Measuring IL-1β Inhibition start Start culture_cells Culture & Differentiate THP-1 Cells start->culture_cells prime_cells Prime Cells (LPS) culture_cells->prime_cells treat_inhibitor Treat with this compound (or vehicle) prime_cells->treat_inhibitor activate_inflammasome Activate Inflammasome (ATP or Nigericin) treat_inhibitor->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant measure_il1b Measure IL-1β (ELISA) collect_supernatant->measure_il1b analyze_data Data Analysis (IC50 determination) measure_il1b->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro measurement of IL-1β inhibition.

G cluster_logic Logical Relationship of this compound Action This compound This compound NLRP3 NLRP3 Protein This compound->NLRP3 Binds to and stabilizes Inflammasome_Assembly Inflammasome Assembly NLRP3->Inflammasome_Assembly Inhibits Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation Pro_IL1B_Cleavage Pro-IL-1β Cleavage Caspase1_Activation->Pro_IL1B_Cleavage IL1B_Secretion IL-1β Secretion Pro_IL1B_Cleavage->IL1B_Secretion Inflammatory_Response Inflammatory Response IL1B_Secretion->Inflammatory_Response

Caption: Logical flow of this compound's inhibitory action on the inflammatory cascade.

References

Application Notes and Protocols: ASC Speck Formation Assay with AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Apoptosis-associated speck-like protein containing a CARD (ASC) speck formation assay to evaluate the inhibitory activity of AZD4144, a potent and selective NLRP3 inflammasome inhibitor.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2] A key step in NLRP3 inflammasome activation is the recruitment of the adaptor protein ASC, which then oligomerizes to form a large, perinuclear structure known as the ASC speck.[3] This event serves as a platform for pro-caspase-1 recruitment and activation.[3] Therefore, the visualization and quantification of ASC speck formation is a reliable upstream readout for inflammasome activation.[4][5]

This compound is an orally active and selective inhibitor of the NLRP3 inflammasome.[6][7] It directly binds to the NLRP3 protein, stabilizing its inactive conformation and thereby preventing inflammasome activation.[8][9] This document outlines the materials and methods for assessing the inhibitory effect of this compound on ASC speck formation in a cellular context.

Signaling Pathway

The canonical NLRP3 inflammasome activation pathway is a two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of NF-κB by stimuli like lipopolysaccharide (LPS).[10][11] The activation step (Signal 2) is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to NLRP3 oligomerization, ASC recruitment and speck formation, and subsequent caspase-1 activation.[1][10] this compound acts by directly inhibiting NLRP3, thus preventing the downstream events of ASC speck formation and cytokine release.[8][9]

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental Workflow

The general workflow for the ASC speck formation assay to evaluate this compound involves several key steps: cell culture and differentiation, priming with an NF-κB activator, treatment with this compound, stimulation to activate the NLRP3 inflammasome, cell fixation and staining, image acquisition, and subsequent analysis to quantify ASC speck formation.

ASC_Speck_Workflow A 1. Cell Culture & Differentiation (e.g., THP-1 cells + PMA) B 2. Priming (e.g., LPS for 3-4 hours) A->B C 3. Inhibitor Treatment (this compound or Vehicle Control for 1 hour) B->C D 4. Stimulation (e.g., Nigericin (B1684572) for 1-2 hours) C->D E 5. Fixation & Permeabilization (PFA & Triton X-100) D->E F 6. Immunostaining (Anti-ASC Antibody & DAPI) E->F G 7. Image Acquisition (Fluorescence Microscopy) F->G H 8. Image Analysis (Quantification of ASC Specks) G->H

Caption: Experimental Workflow for the ASC Speck Formation Assay.

Quantitative Data

The inhibitory effect of this compound on NLRP3 inflammasome activation can be quantified by measuring both the formation of ASC specks and the downstream release of IL-1β.

Table 1: Inhibitory Activity of this compound on NLRP3 Inflammasome Activation

AssayCell LineStimulusReadoutIC50 / EC50
ASC Speck FormationTHP-1 ASC-GFPLPS + NigericinNLRP3 Puncta Formation0.082 µM (EC50)[6]
IL-1β ReleaseTHP-1NigericinIL-1β Release0.027 µM (IC50)[6]
IL-1β ReleaseTHP-1BzATPIL-1β Release0.01 µM (IC50)[6]

Table 2: Representative Dose-Response of this compound on ASC Speck Formation

This compound Concentration (µM)% Inhibition of ASC Speck Formation (Hypothetical Data)
0 (Vehicle)0
0.00115
0.0145
0.185
198
10100

This table presents hypothetical data for illustrative purposes, based on the reported EC50 value.

Experimental Protocols

Materials and Reagents
  • Cell Line: THP-1 ASC-GFP reporter cell line (or other suitable monocytic cell line)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells

  • Lipopolysaccharide (LPS): For priming (Signal 1)

  • Nigericin or ATP: For NLRP3 activation (Signal 2)

  • This compound: NLRP3 inhibitor

  • Vehicle Control: DMSO

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA)

  • Primary Antibody: Anti-ASC antibody

  • Secondary Antibody: Alexa Fluor-conjugated secondary antibody

  • Nuclear Stain: DAPI

  • Imaging Plates: 96-well, black, clear-bottom imaging plates

Protocol
  • Cell Culture and Differentiation:

    • Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.

    • Seed cells into a 96-well imaging plate at an appropriate density.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow cells to rest for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add nigericin to each well to a final concentration of 10 µM.

    • Incubate for 1-2 hours at 37°C.

  • Fixation and Staining:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.

    • Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the percentage of cells with ASC specks. An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.

    • The percentage of inhibition can be calculated relative to the vehicle-treated, stimulated control.

Conclusion

The ASC speck formation assay is a robust method for evaluating the efficacy of NLRP3 inflammasome inhibitors like this compound. By following the detailed protocol provided, researchers can obtain reliable and quantifiable data on the dose-dependent inhibition of inflammasome activation. This information is crucial for the characterization of novel anti-inflammatory compounds and for advancing our understanding of NLRP3-mediated diseases.

References

Application Notes and Protocols for In Vivo Imaging of AZD4144 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound directly binds to the ATP-hydrolysis motif (NACHT region) of NLRP3, stabilizing its inactive conformation and thereby preventing the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1] These application notes provide a comprehensive overview of the methodologies to assess the in vivo target engagement of this compound, crucial for its preclinical and clinical development.

Mechanism of Action of this compound

This compound is an orally active NLRP3 inhibitor.[3] Its mechanism involves the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] By inhibiting NLRP3, this compound effectively blocks the maturation and secretion of IL-1β and IL-18, key mediators of inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemStimulusReadoutIC50/EC50 (µM)
NLRP3 InhibitionTHP-ASC-GFP cellsNigericin/LPSNLRP3 puncta formation0.082
IL-1β ReleaseTHP-1 human monocytesNigericinIL-1β0.027
IL-1β ReleaseTHP-1 human monocytesBzATPIL-1β0.01
hERG InhibitionChinese hamster ovary K1 cells-hERG channel activity> 40

Data sourced from MedchemExpress.[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentReadoutResult
LPS/ATP-induced BALB/cAJcl mice3 mg/kg, p.o., single doseIL-1β production82% inhibition

Data sourced from MedchemExpress.[3]

Signaling Pathway

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4/NF-kB TLR4/NF-kB PAMPs/DAMPs->TLR4/NF-kB Signal 1: Priming NLRP3_inactive NLRP3 (inactive) PAMPs/DAMPs->NLRP3_inactive Signal 2: Activation Pro-IL-1B/Pro-IL-18 Pro-IL-1B/Pro-IL-18 TLR4/NF-kB->Pro-IL-1B/Pro-IL-18 Transcription TLR4/NF-kB->NLRP3_inactive Transcription NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active This compound This compound This compound->NLRP3_inactive Stabilizes Inflammasome_Complex Assembled Inflammasome NLRP3_active->Inflammasome_Complex Oligomerization ASC ASC ASC->Inflammasome_Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex Caspase-1 Caspase-1 Inflammasome_Complex->Caspase-1 Cleavage IL-1B IL-1β Caspase-1->IL-1B Cleavage of Pro-IL-1β IL-18 IL-18 Caspase-1->IL-18 Cleavage of Pro-IL-18 Inflammation Inflammation IL-1B->Inflammation IL-18->Inflammation

Caption: NLRP3 inflammasome signaling pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Imaging of this compound Target Engagement using Positron Emission Tomography (PET)

This protocol describes a hypothetical, yet scientifically grounded, approach for the in vivo imaging of this compound target engagement with NLRP3 using a radiolabeled version of the drug, denoted as [¹⁸F]this compound.

1. Synthesis of [¹⁸F]this compound

  • Precursor: A suitable precursor of this compound with a leaving group (e.g., tosylate or nitro group) on the phenyl ring is required.

  • Radiolabeling: The precursor is reacted with [¹⁸F]fluoride in a suitable solvent (e.g., dimethylformamide) at an elevated temperature.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to yield [¹⁸F]this compound with high radiochemical purity.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and stability.

2. Animal Model

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Inflammation Induction: An NLRP3-dependent inflammation model is induced, for example, by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 mg/kg) followed by adenosine (B11128) triphosphate (ATP) (10 mM) 4 hours later.

3. PET Imaging Procedure

  • Baseline Scan: Mice are anesthetized and a baseline PET scan is acquired for 60 minutes immediately following intravenous (i.v.) injection of [¹⁸F]this compound (approximately 3.7 MBq).

  • Blocking Study: To demonstrate target specificity, a separate cohort of mice is pre-treated with a therapeutic, non-radiolabeled dose of this compound (e.g., 10 mg/kg, p.o.) 1 hour before the injection of [¹⁸F]this compound. A PET scan is then acquired as described above.

  • Image Analysis: PET images are reconstructed and regions of interest (ROIs) are drawn over inflamed tissues (e.g., peritoneum) and a reference region (e.g., muscle). The standardized uptake value (SUV) is calculated for each ROI. Target engagement is quantified by the reduction in the SUV in the blocked group compared to the baseline group.

4. Ex Vivo Biodistribution

  • Immediately after the final PET scan, mice are euthanized, and major organs and tissues are collected, weighed, and counted in a gamma counter to determine the biodistribution of [¹⁸F]this compound.

Experimental Workflow Diagram

PET_Workflow cluster_prep Preparation cluster_imaging Imaging & Analysis Synthesis Synthesize & Purify [¹⁸F]this compound QC Quality Control Synthesis->QC Baseline_Group Baseline Group: Inject [¹⁸F]this compound QC->Baseline_Group Blocking_Group Blocking Group: Pre-treat with this compound then inject [¹⁸F]this compound QC->Blocking_Group Animal_Model Induce NLRP3 Inflammation in Mice Animal_Model->Baseline_Group Animal_Model->Blocking_Group PET_Scan PET Imaging (60 min) Baseline_Group->PET_Scan Blocking_Group->PET_Scan Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution Analysis Image Analysis: SUV Calculation & Comparison Biodistribution->Analysis

Caption: Experimental workflow for in vivo PET imaging of this compound target engagement.

Logical Relationship Diagram

The following diagram illustrates the logical flow from target engagement to the therapeutic effect of this compound.

Logical_Relationship AZD4144_Admin This compound Administration Target_Engagement NLRP3 Target Engagement (in vivo) AZD4144_Admin->Target_Engagement leads to Pathway_Inhibition Inhibition of NLRP3 Signaling Pathway Target_Engagement->Pathway_Inhibition results in Cytokine_Reduction Reduced IL-1β & IL-18 Secretion Pathway_Inhibition->Cytokine_Reduction causes Therapeutic_Effect Therapeutic Effect (Anti-inflammatory) Cytokine_Reduction->Therapeutic_Effect produces

Caption: Logical relationship of this compound target engagement to therapeutic effect.

Conclusion

The protocols and data presented provide a framework for the comprehensive evaluation of this compound's in vivo target engagement. The use of advanced imaging techniques, such as PET, allows for a non-invasive, quantitative assessment of the drug's interaction with its target in a physiological setting. This information is invaluable for optimizing dosing regimens, confirming the mechanism of action in vivo, and ultimately accelerating the development of this compound as a novel therapeutic for inflammatory diseases.

References

Application Notes and Protocols for AZD4144 in the Study of NLRP3-Mediated Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound directly binds to the NLRP3 protein, stabilizing its inactive conformation and thereby preventing the downstream activation of caspase-1 and the subsequent inflammatory processes of pyroptosis.[1] Pyroptosis is a lytic and pro-inflammatory form of programmed cell death crucial for host defense, but its excessive activation can lead to tissue damage. These application notes provide a comprehensive guide for utilizing this compound as a tool to study NLRP3-mediated pyroptosis in both in vitro and in vivo models.

Mechanism of Action

This compound is an orally active small molecule that directly targets the NLRP3 protein.[2][3] Its mechanism of action involves binding to the ATP-hydrolysis motif (NACHT domain) of NLRP3, which stabilizes the protein in an inactive state.[3] This action is competitive with the known NLRP3 inhibitor MCC950.[1] By preventing the conformational changes required for NLRP3 activation, this compound effectively blocks the assembly of the inflammasome complex, thereby inhibiting the autocatalytic activation of pro-caspase-1 into its active p20 and p10 subunits.[4] Consequently, the cleavage of Gasdermin D (GSDMD) and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 are suppressed, leading to the inhibition of pyroptotic cell death.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound in various experimental models of NLRP3-mediated pyroptosis.

Table 1: In Vitro Potency of this compound

AssayCell LineNLRP3 ActivatorReadoutIC50 / EC50
IL-1β ReleaseTHP-1 human monocytesNigericinIL-1β0.027 µM
IL-1β ReleaseTHP-1 human monocytesBzATPIL-1β0.01 µM
NLRP3 Puncta FormationTHP-ASC-GFP cellsNigericin + LPSASC specks0.082 µM
NLRP3 Inflammasome InhibitionNot specifiedNot specifiedNot specified76 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelNLRP3 ActivationDosageReadoutResult
BALB/cAJcl miceLPS/ATP3 mg/kg, p.o., single doseIL-1β production82% inhibition
Mouse modelLPS/ATP10 mg/kgIL-1β and IL-18 releaseMinimum effective dose

Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Activation Pathway and this compound Inhibition

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment PAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NFkB->NLRP3_inactive Upregulation IL1B Mature IL-1β Release Pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pyroptosis->IL1B Release via pores This compound This compound This compound->NLRP3_inactive Stabilization Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Differentiation 2. Differentiation (optional) (e.g., with PMA for THP-1) Cell_Culture->Differentiation Priming 3. Priming (Signal 1) (e.g., LPS) Differentiation->Priming Inhibitor 4. This compound Treatment (Dose-response) Priming->Inhibitor Activation 5. Activation (Signal 2) (e.g., Nigericin, ATP) Inhibitor->Activation Supernatant 6. Collect Supernatant Activation->Supernatant Cell_Lysate 7. Prepare Cell Lysate Activation->Cell_Lysate LDH_Assay LDH Assay (Pyroptosis) Supernatant->LDH_Assay ELISA IL-1β ELISA (Cytokine Release) Supernatant->ELISA Western_Blot Western Blot (Caspase-1 Cleavage) Cell_Lysate->Western_Blot

References

Troubleshooting & Optimization

AZD4144 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD4144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. The following information is curated to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO.[1] When preparing stock solutions, it is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1] For consistent results, it is advisable to warm the solution and use sonication to ensure complete dissolution.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. Here are several troubleshooting strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 1%, to minimize solvent-induced toxicity and precipitation.

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol (B145695) can sometimes help maintain solubility in aqueous solutions.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of this compound, which has a Log D of 2.67.[2]

  • Gentle Warming and Mixing: Gently warming the aqueous buffer to 37°C and adding the DMSO stock solution dropwise while vortexing can help prevent precipitation.

  • Use of Surfactants or Excipients: For in vivo formulations or specific in vitro assays, non-ionic surfactants like Tween® 80 or solubilizing agents such as cyclodextrins may be considered to improve aqueous solubility.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[1]

  • Stock Solutions in DMSO: Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

A4: Specific data on the stability of this compound in aqueous buffers or cell culture media is not publicly available. As a general guideline for small molecules, it is recommended to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in these solutions before being added to the experimental system.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective and potent inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[3][4] It has been shown to directly bind to NLRP3 and is thought to stabilize the inactive form of the protein, thereby preventing inflammasome assembly and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4]

Troubleshooting Guides

Solubility Issues in In Vitro Assays

If you are experiencing issues with the solubility of this compound in your in vitro experiments, consult the following guide:

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.1. Decrease the final concentration of this compound. 2. Maintain a final DMSO concentration of <1%. 3. Add the DMSO stock to a vortexing aqueous solution. 4. Consider a different buffer system or pH if your assay permits.
Cloudy or hazy solution after dilution Formation of micro-precipitates or aggregates.1. Centrifuge the solution to pellet any precipitate before adding to cells. 2. Use a brief sonication step after dilution.
Inconsistent experimental results Variable solubility or precipitation between experiments.1. Standardize your solution preparation protocol. 2. Always use fresh, high-quality DMSO. 3. Prepare fresh dilutions for each experiment.
Stability Concerns

For concerns regarding the stability of this compound during your experiments, please refer to the following:

Issue Possible Cause Preventative Measures
Loss of compound activity over time in aqueous solution Potential degradation in aqueous media.1. Prepare fresh dilutions immediately before use. 2. Minimize exposure of aqueous solutions to light and elevated temperatures.
Reduced potency of stock solutions Improper storage or repeated freeze-thaw cycles.1. Aliquot stock solutions into single-use volumes. 2. Store aliquots at -80°C for long-term storage.[1]

Data Presentation

This compound Physicochemical and Storage Information
Parameter Value/Recommendation Reference
Molecular Weight 379.3 g/mol [5]
Log D (pH 7.4) 2.67[2]
Recommended Solvent DMSO[1]
Solubility in DMSO 125 mg/mL[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (DMSO Stock) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

While specific, validated protocols for the aqueous solubility and stability of this compound are not publicly available, the following general methodologies can be adapted.

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, briefly sonicate the solution in a water bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for Dilution into Aqueous Media
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline) to the desired temperature (e.g., 37°C).

  • While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Use the freshly prepared solution in your experiment immediately.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

G cluster_upstream Upstream Activation Signals (PAMPs/DAMPs) cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_inflammasome NLRP3 Inflammasome Assembly & Activity PAMPs PAMPs (e.g., LPS) TLR4 TLR4 Activation PAMPs->TLR4 DAMPs DAMPs (e.g., ATP, Uric Acid) K_efflux K+ Efflux DAMPs->K_efflux NFkB NF-κB Activation TLR4->NFkB NLRP3_ProIL1B_Transcription Transcription of NLRP3 & Pro-IL-1β NFkB->NLRP3_ProIL1B_Transcription NLRP3_active NLRP3 Activation & Oligomerization NLRP3_ProIL1B_Transcription->NLRP3_active Provides NLRP3 protein Pro_IL1B Pro-IL-1β NLRP3_ProIL1B_Transcription->Pro_IL1B K_efflux->NLRP3_active ROS ROS Production ROS->NLRP3_active Lysosomal_Damage Lysosomal Damage Lysosomal_Damage->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Caspase1_inactive Pro-Caspase-1 ASC->Caspase1_inactive Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active IL1B Mature IL-1β Caspase1_active->IL1B Cleavage IL18 Mature IL-18 Caspase1_active->IL18 Cleavage Pyroptosis Pyroptosis Caspase1_active->Pyroptosis Cleavage Pro_IL18 Pro-IL-18 GSDMD Gasdermin-D This compound This compound This compound->NLRP3_active Inhibits

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

G start Start: Solubility Issue (Precipitation in Aqueous Media) stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check_precipitate Precipitate Still Forms? dilution->check_precipitate optimize_dmso Optimize Dilution: - Lower final DMSO% (<1%) - Add stock to vortexing buffer - Warm buffer to 37°C check_precipitate->optimize_dmso Yes success Success: Compound is Soluble check_precipitate->success No still_precipitates Still Precipitates? optimize_dmso->still_precipitates change_buffer Consider Buffer Modification: - Adjust pH - Use co-solvents (e.g., ethanol) still_precipitates->change_buffer Yes still_precipitates->success No change_buffer->success Soluble failure Further Formulation Needed: - Consider surfactants/excipients - Re-evaluate compound concentration change_buffer->failure Not Soluble

Caption: Troubleshooting workflow for addressing this compound solubility issues in vitro.

References

Technical Support Center: Overcoming AZD4144-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NLRP3 inhibitor, AZD4144, in their experiments. These resources are designed to help you identify, understand, and overcome potential cytotoxicity observed in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and can induce an inflammatory form of programmed cell death called pyroptosis. This compound is believed to exert its inhibitory effect by binding directly to NLRP3 and stabilizing its inactive conformation, thus preventing inflammasome assembly and activation.[2]

Q2: Is this compound expected to be cytotoxic?

A2: Preclinical data suggests that this compound has a favorable safety profile with low potential for cardiotoxicity.[3] However, like any small molecule, it can exhibit cytotoxicity at high concentrations. It is crucial to distinguish between off-target cytotoxicity and on-target effects. Since this compound inhibits the NLRP3 inflammasome, it is expected to reduce pyroptotic cell death in response to NLRP3 activators. Any observed cell death should be carefully investigated to determine the underlying cause.

Q3: What are the reported in vitro concentrations for this compound activity?

A3: The effective concentrations for this compound's anti-inflammatory activity have been reported in human monocytic THP-1 cells. It's important to use these as a reference to determine if observed cytotoxicity is occurring at concentrations significantly higher than those required for NLRP3 inhibition.

Cell LineAssayActivator(s)IC50 / EC50
THP-ASC-GFPNLRP3 puncta formationNigericin and LPSEC50: 0.082 µM[3]
THP-1 human monocytesIL-1β releaseNigericinIC50: 0.027 µM[3]
THP-1 human monocytesIL-1β releaseBzATPIC50: 0.01 µM[3]

Q4: What are the potential causes of cytotoxicity when using this compound?

A4: Observed cytotoxicity could be due to several factors:

  • Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to cell death.

  • On-target effects (in specific contexts): While this compound is an inhibitor, the complex biology of the NLRP3 inflammasome could lead to unexpected outcomes in certain experimental setups. However, the primary on-target expectation is a reduction in pyroptosis.

  • Compound precipitation: Poor solubility of this compound in your cell culture medium can lead to the formation of precipitates that are cytotoxic.

  • Cell line sensitivity: Different cell lines may have varying sensitivities to the compound.

  • Experimental artifacts: Issues with reagents, calculations, or experimental procedures can lead to inaccurate observations of cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment

This guide will help you determine the cause of unexpected cytotoxicity and provide potential solutions.

Step 1: Verify the Observation

  • Action: Repeat the experiment with careful attention to dilutions and calculations. Include positive and negative controls for cytotoxicity.

  • Rationale: To rule out experimental error.

Step 2: Characterize the Cell Death

  • Action: Use a combination of assays to determine the type of cell death occurring (apoptosis, necrosis, or pyroptosis).

  • Rationale: Understanding the mechanism of cell death is crucial for identifying the cause and potential mitigation strategies.

AssayPrincipleDistinguishes
Annexin V / Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells. PI enters cells with compromised membranes (necrotic, pyroptotic, late apoptotic).Apoptosis vs. Necrosis/Pyroptosis
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.Healthy vs. Necrotic/Pyroptotic cells
Caspase-1 Activity Assay Measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway that mediates pyroptosis.Inflammasome activation and pyroptosis
IL-1β ELISA Quantifies the release of the pro-inflammatory cytokine IL-1β, a downstream effector of NLRP3 inflammasome activation.NLRP3 inflammasome activity

Step 3: Investigate the Cause and Potential Solutions

Based on the characterization of cell death, use the following table to troubleshoot and find solutions.

ObservationPotential CauseSuggested Action(s)
Cytotoxicity at high concentrations, signs of apoptosis or necrosis (Annexin V+/PI+, LDH release, low caspase-1 activity). Off-target toxicity.- Determine the therapeutic window by performing a dose-response curve for both NLRP3 inhibition and cytotoxicity. - Use the lowest effective concentration of this compound. - If off-target effects are suspected, consider using another NLRP3 inhibitor with a different chemical scaffold for comparison.
Cytotoxicity observed in inflammasome-activated cells, accompanied by high caspase-1 activity and LDH release. This may be an unexpected on-target effect or an artifact of the experimental system. This compound is expected to reduce pyroptosis.- Ensure your inflammasome activation protocol is working as expected with appropriate controls. - Titrate the concentration of the inflammasome activator in the presence of this compound.
Visual evidence of compound precipitation in the culture medium. Poor compound solubility.- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. - Do not exceed the recommended final solvent concentration in your culture medium (typically <0.5% DMSO). - Visually inspect the medium for precipitates after adding this compound.
Cell death is observed, but the mechanism is unclear. Could be a combination of factors or a less common cell death pathway.- Consider co-treatment with inhibitors of different cell death pathways to identify the primary mechanism.
Issue 2: Differentiating On-Target vs. Off-Target Cytotoxicity

This workflow helps to distinguish between the intended effects of this compound on the NLRP3 inflammasome and unintended cytotoxic effects.

G cluster_0 Initial Observation cluster_1 Experimental Setup cluster_2 Assays cluster_3 Interpretation A Decreased cell viability with this compound B Condition 1: Cells + this compound (no inflammasome activation) A->B C Condition 2: Cells + Inflammasome Activator (e.g., LPS + Nigericin) A->C D Condition 3: Cells + Inflammasome Activator + this compound A->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->E C->E F Pyroptosis/Necrosis Assay (e.g., LDH release) C->F G Inflammasome Activity Assay (e.g., IL-1β ELISA, Caspase-1 activity) C->G D->E D->F D->G H Off-Target Cytotoxicity: Cell death in Condition 1 E->H I On-Target Effect (Inhibition of Pyroptosis): Reduced cell death in Condition 3 vs. Condition 2 E->I F->I J Confirmation of NLRP3 Inhibition: Reduced IL-1β/Caspase-1 activity in Condition 3 vs. Condition 2 G->J

Workflow to distinguish on-target from off-target effects.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.

Materials:

  • Your cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight if necessary.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from a high-concentration stock in DMSO. Create a serial dilution of the 2X stock.

  • Treatment: Remove half of the medium from each well and add an equal volume of the 2X this compound serial dilutions to achieve the final desired concentrations. Include vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: LDH Release Assay to Measure Pyroptosis/Necrosis

Objective: To quantify cell membrane damage as an indicator of pyroptosis or necrosis.

Materials:

  • Cells treated as described in the troubleshooting workflow.

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reagent to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Protocol 3: IL-1β ELISA for Measuring NLRP3 Inflammasome Activation

Objective: To quantify the secretion of IL-1β as a measure of NLRP3 inflammasome activation.

Materials:

  • Supernatants from treated cells.

  • Human IL-1β ELISA kit (commercially available)

  • 96-well ELISA plates

  • Wash buffer

  • Detection antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for at least 1 hour.

  • Sample and Standard Incubation: Add your cell culture supernatants and the IL-1β standards to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Incubation: Wash the plate and add the substrate solution. Incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the concentration of IL-1β in your samples based on the standard curve.

Signaling Pathways and Workflows

G cluster_0 NLRP3 Inflammasome Activation Pathway cluster_1 Signal 1 (Priming) cluster_2 Signal 2 (Activation) cluster_3 Downstream Effects cluster_4 Point of Inhibition PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β Transcription NFkB->ProIL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b IL-1β Secretion ProIL1b->IL1b Activators K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Activators->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerization ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Casp1->ProIL1b GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis This compound This compound This compound->NLRP3_inactive Stabilizes G A Observe Cytotoxicity B Is the concentration significantly higher than the IC50 for NLRP3 inhibition? A->B C Potential Off-Target Toxicity B->C Yes D Perform Cell Death Characterization Assays (Annexin V/PI, LDH, Caspase-1) B->D No E Signs of Apoptosis/Necrosis? D->E E->C Yes F Signs of Pyroptosis? E->F No G Consider co-treatment with cell death inhibitors (e.g., Z-VAD-FMK, Necrostatin-1) F->G No H Unexpected On-Target Effect or Experimental Artifact F->H Yes I Review experimental setup and inflammasome activation H->I

References

Technical Support Center: Interpreting Off-Target Effects of AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and technical support for researchers interpreting the effects of the compound designated AZD4144. It is critical to note that the identifier "this compound" has been associated with two distinct molecules in scientific literature:

  • Osimertinib (B560133) (formerly AZD9291): A third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). Off-target effects and bypass signaling pathways are major mechanisms of acquired resistance to this drug.[1][2][3]

  • This compound (NLRP3 Inhibitor): A newer, potent, and selective inhibitor of the NLRP3 inflammasome currently in clinical development for inflammatory diseases.[4][5][6][7]

Given the extensive research into resistance mechanisms and off-target signaling for kinase inhibitors, this guide will primarily focus on Osimertinib . A separate section is dedicated to the NLRP3 inhibitor This compound .

Part 1: Osimertinib (EGFR Inhibitor, formerly AZD9291)

Osimertinib is an irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][8][9] Unexpected experimental results often arise from acquired resistance, which can be categorized into on-target EGFR modifications or off-target bypass pathway activation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EGFR-mutant cells, initially sensitive to osimertinib, are now showing resistance. I've sequenced the EGFR kinase domain and found no new mutations like C797S. What are the likely off-target mechanisms?

A1: This scenario strongly suggests the activation of "bypass" signaling pathways that render the cells independent of EGFR signaling for survival and proliferation. These are the most common off-target mechanisms of resistance.[2][3]

  • MET Amplification: This is one of the most frequent mechanisms, occurring in 15-19% of resistant cases.[10] Amplification of the MET gene leads to overexpression and ligand-independent activation of the MET receptor tyrosine kinase, which subsequently reactivates downstream pathways like PI3K/AKT and MAPK/ERK.[10]

  • HER2 (ERBB2) Amplification: Observed in 2-5% of cases, amplification of HER2, another member of the EGFR family, can also bypass the need for EGFR signaling.[10][11]

  • Alterations in Downstream Pathways: Mutations or amplifications in components downstream of EGFR, such as KRAS, NRAS, BRAF, or PIK3CA, can lead to constitutive pathway activation, making the inhibition of EGFR ineffective.[2][10]

  • Oncogenic Fusions: The emergence of gene fusions involving kinases like ALK, RET, or FGFR can provide an alternative, potent signal for cell growth.[2]

  • Histologic Transformation: In a subset of cases, tumors can undergo a phenotypic switch, for example, from non-small-cell lung cancer (NSCLC) to small-cell lung cancer (SCLC), which has a different set of survival pathway dependencies.[2]

Troubleshooting Steps:

  • Assess Key Bypass Pathways: Use Western blotting to check for hyperphosphorylation of MET and HER2.

  • Screen for Gene Amplification: Perform qPCR or FISH to quantify MET and HER2 gene copy numbers.

  • Broad Genomic Profiling: Use Next-Generation Sequencing (NGS) on DNA and RNA from resistant cells to screen for mutations, amplifications, and fusions in a wide panel of cancer-related genes.

Q2: I'm observing unexpected phenotypic changes in my cells (e.g., morphology, migration) at osimertinib concentrations that do not fully kill the cells. Could this be a direct off-target kinase effect?

A2: While osimertinib is highly selective for mutant EGFR over WT-EGFR, direct off-target inhibition of other kinases is possible, though less common as a primary resistance driver.[1][12] A computational study predicted several potential off-target kinases for osimertinib, including JAK3, SRC, and MAP kinases.[13] Such effects could theoretically mediate phenotypic changes.

Troubleshooting Steps:

  • Perform a Kinome-wide Scan: Use a broad in vitro kinase assay panel to screen osimertinib against hundreds of kinases to identify potential off-target interactions.[14][15]

  • Validate in Cells: If a potential off-target is identified, use a more specific inhibitor for that target to see if it phenocopies the effect of osimertinib.

  • Dose-Response Correlation: Carefully correlate the concentration at which you see the phenotypic change with the IC50 for EGFR inhibition versus the IC50 for potential off-targets. If the phenotype appears at concentrations much higher than the EGFR IC50, an off-target effect is more likely.

Data Presentation: Common Off-Target Resistance Mechanisms
MechanismFrequency (Post-Osimertinib)Key Downstream Pathways ActivatedRecommended Verification Method
MET Amplification 15-19%[10]PI3K/AKT, MAPK/ERK, STAT3[10]FISH, qPCR, Western Blot (p-MET)
HER2 (ERBB2) Amplification 2-5%[10][11]PI3K/AKT, MAPK/ERKFISH, qPCR, Western Blot (p-HER2)
KRAS/NRAS/BRAF Mutations ~3-10%MAPK/ERKNGS, Sanger Sequencing
PIK3CA Mutations ~5-7%PI3K/AKT/mTORNGS, Sanger Sequencing
Oncogenic Fusions (ALK, RET, etc.) RareVaries by fusion partnerRNA-Seq, FISH
Histologic Transformation (e.g., to SCLC) ~5-15%Neuroendocrine pathwaysImmunohistochemistry (e.g., Synaptophysin)
Experimental Protocols

Protocol 1: Western Blot for Bypass Pathway Activation

This protocol is for detecting the activation of MET or HER2 in osimertinib-resistant cells.

  • Cell Lysis:

    • Culture parental (sensitive) and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies for:

      • Phospho-MET (Tyr1234/1235)

      • Total MET

      • Phospho-HER2 (Tyr1221/1222)

      • Total HER2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection:

    • Apply an ECL substrate and visualize bands using a chemiluminescence imager.

    • A significant increase in the ratio of phosphorylated to total protein in resistant cells indicates pathway activation.

Mandatory Visualizations

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Osimertinib Osimertinib Osimertinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K MET MET (Amplified) MET->Ras Bypass Activation MET->PI3K Bypass Activation Osimertinib Osimertinib Osimertinib->EGFR Inhibition Survival Cell Survival Ras->Survival AKT AKT PI3K->AKT AKT->Survival Troubleshooting_Workflow Start Unexpected Resistance to Osimertinib Seq_EGFR Sequence EGFR Kinase Domain Start->Seq_EGFR Check_Bypass Assess Bypass Pathways (p-MET, p-HER2 Western) Seq_EGFR->Check_Bypass No Mutation Found On_Target On-Target Resistance (e.g., C797S mutation) Seq_EGFR->On_Target Mutation Found NGS_Panel Perform Broad NGS Panel (DNA/RNA) Check_Bypass->NGS_Panel No Activation Off_Target Off-Target Resistance (MET/HER2 Amp, Fusion, etc.) Check_Bypass->Off_Target Pathway Activated NGS_Panel->Off_Target Alteration Found Unknown Mechanism Unknown (Consider Phenotypic Switch) NGS_Panel->Unknown No Alteration Found NLRP3_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Signal1 Signal 1 (e.g., LPS -> TLR4) Pro_IL1B pro-IL-1β Signal1->Pro_IL1B Upregulates Signal2 Signal 2 (e.g., Nigericin, ATP) NLRP3_inactive NLRP3 (Inactive) Signal2->NLRP3_inactive Triggers IL1B IL-1β (Secreted) Pro_IL1B->IL1B NLRP3_active NLRP3 Inflammasome (Active Complex) NLRP3_inactive->NLRP3_active Oligomerization Caspase1 pro-Caspase-1 NLRP3_active->Caspase1 Recruits & Cleaves Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Active_Caspase1->Pro_IL1B Cleaves This compound This compound This compound->NLRP3_inactive Stabilizes Inactive State

References

AZD4144 Technical Support Center: hERG Inhibition & Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating AZD4144, with a specific focus on its interaction with the hERG channel and related experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves directly binding to NLRP3 and stabilizing its inactive conformation, which prevents the assembly of the inflammasome and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Q2: What is the potential for this compound to cause cardiotoxicity via hERG channel inhibition?

This compound has a low potential for cardiotoxicity related to hERG inhibition.[4] Preclinical studies have shown that this compound has a low inhibitory effect on the hERG channel, with a half-maximal inhibitory concentration (IC50) greater than 40 μM.[4] This indicates a significant safety margin when compared to its potent inhibition of the NLRP3 inflammasome.

Q3: What is the selectivity profile of this compound?

This compound is a selective inhibitor of NLRP3. Its potency against NLRP3 is significantly higher than its off-target activities, including hERG channel inhibition, indicating a favorable safety and specificity profile.[1][2]

Q4: Are there any known liabilities with the chemical series from which this compound was derived?

Yes, the discovery program for this compound successfully navigated several challenges inherent to the initial chemical series, including phospholipidosis (PLD), genotoxicity, and hERG inhibition.[5] Through medicinal chemistry efforts, these liabilities were mitigated in the final clinical candidate, this compound.

Troubleshooting Guide for hERG Inhibition Assays

Problem 1: High variability in hERG current recordings between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

  • Troubleshooting Tip: Ensure a consistent cell culture protocol. Use cells within a defined passage number range for all experiments. Regularly assess cell viability and morphology.

  • Possible Cause: Fluctuation in recording temperature.

  • Troubleshooting Tip: hERG channel kinetics are temperature-sensitive. Use a temperature-controlled recording chamber and ensure the perfusion solution is pre-warmed to the target temperature (e.g., 35-37°C for physiological relevance).

  • Possible Cause: Run-down of the hERG current over time.

  • Troubleshooting Tip: Monitor the stability of the baseline current before compound application. If run-down is significant, consider using perforated patch-clamp to better maintain the intracellular environment. Minimize the duration of the experiment where possible.

Problem 2: Compound precipitation in the perfusion solution.

  • Possible Cause: Poor solubility of the test compound in the aqueous buffer.

  • Troubleshooting Tip: Visually inspect the compound stock and final dilution for any signs of precipitation. The use of a surfactant in the extracellular medium may improve the sensitivity of the assay for poorly soluble compounds.[6][7] Consider the use of a lower concentration of a vehicle like DMSO (typically ≤0.5%).

Problem 3: Inconsistent IC50 values for a known hERG inhibitor (positive control).

  • Possible Cause: Inaccurate compound concentrations.

  • Troubleshooting Tip: Prepare fresh dilutions of the positive control for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.

  • Possible Cause: Voltage protocol variations.

  • Troubleshooting Tip: Ensure the same voltage protocol is used consistently across all experiments. The potency of hERG inhibitors can be dependent on the voltage protocol used.[8]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayMetricValue (µM)Cell Line/SystemNotes
NLRP3 Inflammasome
Nigericin- & LPS-induced puncta formationEC500.082THP-1-ASC-GFP cellsMeasures inhibition of inflammasome assembly.
Nigericin-induced IL-1β releaseIC500.027THP-1 human monocytesMeasures inhibition of a downstream effector function.
BzATP-induced IL-1β releaseIC500.01THP-1 human monocytesMeasures inhibition of a downstream effector function.
hERG Potassium Channel
hERG current inhibitionIC50> 40Chinese Hamster Ovary (CHO) K1 cellsIndicates low potential for hERG-related cardiotoxicity.[4]

Table 2: Preclinical Safety Profile of this compound

ParameterResultSpecies/SystemImplication
Cardiotoxicity Low inhibitory effect on hERGIn vitro (CHO cells)Reduced risk of drug-induced arrhythmias.[4]
Off-Target Pharmacology Favorable profilePanel of receptors, enzymes, and ion channelsHigh selectivity for NLRP3, minimizing potential side effects.[1][2]
Genotoxicity No genotoxicity reportedIn vitro studiesLow risk of DNA damage.
Hepatotoxicity No hepatotoxicity reportedIn vitro studiesLow risk of liver injury.

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology for hERG Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory effect of this compound on the hERG channel using an automated patch-clamp system.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

  • Maintain cells in appropriate culture medium supplemented with a selection antibiotic to ensure stable expression.

  • Passage cells regularly and use for experiments at 70-90% confluency.

2. Cell Preparation for Automated Patch-Clamp:

  • On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure cell surface protein integrity.

  • Resuspend cells in an extracellular solution and maintain on the automated patch-clamp system's cell hotel with gentle agitation.

3. Solutions:

  • Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

4. Automated Patch-Clamp Procedure:

  • Initiate the automated patch-clamp run, which includes cell capture, seal formation (aim for >500 MΩ), and whole-cell configuration.

  • Record baseline hERG currents in the external solution.

  • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarization step to -50 mV to measure the peak tail current.

  • Apply a vehicle control (e.g., external solution with 0.1% DMSO) to establish the baseline effect.

  • Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Apply a positive control (e.g., a known hERG inhibitor like E-4031 or dofetilide) at the end of the experiment to confirm assay sensitivity.

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration of this compound.

  • Normalize the current at each concentration to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly & Cytokine Release PAMPs/DAMPs PAMPs/DAMPs TLR/IL-1R TLR/IL-1R PAMPs/DAMPs->TLR/IL-1R Signal 1 (Priming) NF-kB NF-kB TLR/IL-1R->NF-kB Pro-IL-1B/Pro-IL-18 Pro-IL-1B/Pro-IL-18 NF-kB->Pro-IL-1B/Pro-IL-18 Transcription NLRP3_protein NLRP3 (inactive) NF-kB->NLRP3_protein Transcription IL1B IL-1β Pro-IL-1B/Pro-IL-18->IL1B Cleavage NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Signal 2 (Activation) (e.g., ATP, Nigericin) ASC ASC NLRP3_active->ASC Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro-IL-1B/Pro-IL-18 IL18 IL-18 Caspase1->IL18 Cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation This compound This compound This compound->NLRP3_protein Stabilizes inactive state

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

hERG_Workflow cluster_discovery Early Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials HTS High-Throughput Screening (e.g., Thallium Flux Assay) Lead_Opt Lead Optimization HTS->Lead_Opt Identify initial hits APC Automated Patch-Clamp (IC50 Determination) Lead_Opt->APC Refine chemical series MPC Manual Patch-Clamp ('Gold Standard' Confirmation) APC->MPC Confirm potency and mechanism InVivo In Vivo Cardiovascular Studies (e.g., ECG in large animals) MPC->InVivo Assess in vivo relevance Phase1 Phase I (First-in-Human, ECG monitoring) InVivo->Phase1 Safety assessment for clinical trials TQT Thorough QT (TQT) Study Phase1->TQT Definitive clinical QT assessment

Caption: Experimental Workflow for Cardiac Safety Assessment During Drug Development.

Troubleshooting_Logic Start Inconsistent hERG Assay Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Temp Verify Temperature Control Start->Check_Temp Check_Reagents Assess Reagent Quality & Concentration Start->Check_Reagents Check_Protocol Review Voltage Protocol & Timings Start->Check_Protocol Stable_Baseline Is Baseline Stable? Check_Cells->Stable_Baseline Check_Temp->Stable_Baseline Standardize_Protocol Standardize Experimental Protocol Check_Protocol->Standardize_Protocol Consistent_Control Is Positive Control IC50 Consistent? Stable_Baseline->Consistent_Control Yes Optimize_Culture Optimize Cell Culture Conditions Stable_Baseline->Optimize_Culture No Precipitation Is Compound Precipitation Observed? Consistent_Control->Precipitation Yes Prepare_Fresh Prepare Fresh Reagents Consistent_Control->Prepare_Fresh No Optimize_Solubility Optimize Compound Solubility Precipitation->Optimize_Solubility Yes End Consistent Results Precipitation->End No Optimize_Culture->Check_Cells Calibrate_Temp Calibrate Temperature Controller Prepare_Fresh->Check_Reagents Standardize_Protocol->End Optimize_Solubility->Check_Reagents

Caption: Logical Flow for Troubleshooting Common hERG Assay Issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential genotoxicity concerns during preclinical and clinical studies of AZD4144, a selective and potent NLRP3 inflammasome inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule that selectively inhibits the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[2][3] this compound is thought to stabilize the inactive conformation of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[1] It is currently in clinical development for various inflammatory conditions.[2]

Q2: Have there been genotoxicity concerns associated with this compound or its precursors?

During the development of this chemical series, a precursor to this compound (compound 17) showed an increase in micronuclei formation in an in vivo investigative toxicity study, which is an indicator of genotoxicity.[3] This finding was unexpected as the compound had tested negative in a prior in vitro micronucleus assay. This highlights the potential for discordance between in vitro and in vivo genotoxicity results and the importance of a comprehensive testing battery. The clinical candidate, this compound, is reported to have a favorable safety profile from in vitro studies, with no reported cardiotoxicity, hepatotoxicity, or genotoxicity.[2]

Q3: What is the standard battery of tests for assessing the genotoxicity of a pharmaceutical candidate like this compound?

Regulatory agencies typically require a standard battery of genotoxicity tests to comprehensively assess the genotoxic potential of a new drug candidate. This battery is designed to detect different types of genetic damage. The standard recommended tests are:

  • A test for gene mutation in bacteria: This is commonly known as the Ames test or bacterial reverse mutation assay.

  • An in vitro test for chromosomal damage in mammalian cells: This can be a cytogenetic evaluation of chromosomal aberrations or an in vitro micronucleus assay. The mouse lymphoma TK+/- assay is also an option as it detects both gene mutations and clastogenic effects.

  • An in vivo test for chromosomal damage: This is typically a micronucleus test using rodent hematopoietic cells (from bone marrow or peripheral blood).

Troubleshooting Guides

Scenario 1: You observe a positive result in an in vitro genotoxicity assay (e.g., Ames test or in vitro micronucleus assay) with this compound or a related compound.

Possible Cause & Troubleshooting Steps:

  • High concentration or cytotoxicity: In vitro assays often use high concentrations of the test compound, which may not be physiologically relevant and can lead to cytotoxicity-driven "false positive" results.

    • Action: Carefully review the cytotoxicity data from the assay. Ensure that the positive result is not solely occurring at highly cytotoxic concentrations. Consider repeating the assay with a narrower, less cytotoxic concentration range.

  • Off-target pharmacology: The compound may be interacting with cellular components other than DNA to indirectly cause genetic damage.

    • Action: Investigate potential off-target activities of the compound. For example, does it inhibit topoisomerases or interfere with microtubule formation? Specific follow-up assays can be conducted to explore these mechanisms.

  • Metabolic activation: Some compounds become genotoxic only after being metabolized. The S9 metabolic activation system used in in vitro assays may produce different metabolites than what is seen in vivo.

    • Action: Analyze the metabolite profile of the compound in the presence of the S9 mix and compare it to the in vivo metabolite profile. This can help determine if the in vitro finding is relevant to the in vivo situation.

Scenario 2: You have conflicting results between in vitro and in vivo genotoxicity studies (e.g., positive in vitro micronucleus test, but negative in vivo micronucleus test).

Possible Cause & Troubleshooting Steps:

  • Pharmacokinetics and bioavailability: The compound may not reach the target tissue (e.g., bone marrow) in sufficient concentrations in vivo to cause genotoxicity.

    • Action: Review the pharmacokinetic data. Was the exposure in the in vivo study high enough to be considered a valid test? Measurement of the compound's concentration in the plasma and potentially the target tissue is crucial.

  • Rapid detoxification: The body may have efficient detoxification pathways that are not present in the in vitro system.

    • Action: Investigate the metabolic fate of the compound in vivo. Are there major detoxification pathways that would mitigate the genotoxic potential?

  • "False positive" in vitro result: As mentioned, in vitro mammalian cell assays have a known tendency to produce positive results that are not predictive of in vivo genotoxicity or carcinogenicity.

Data Presentation

Table 1: Representative Data from a Standard Genotoxicity Testing Battery for a Hypothetical NLRP3 Inhibitor

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResultInterpretation
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and without S90.1 - 5000 µ g/plate NegativeNon-mutagenic in bacteria
In Vitro Micronucleus Test Human Peripheral Blood LymphocytesWith and without S91 - 100 µMPositive (at ≥50 µM without S9)Clastogenic/aneugenic potential in vitro
In Vivo Micronucleus Test C57BL/6 Mice (Bone Marrow)N/A10, 30, 100 mg/kgNegativeNo evidence of chromosomal damage in vivo at tested doses

Note: The data presented in this table is for illustrative purposes only and does not represent actual results for this compound, as specific quantitative preclinical toxicology data for this compound is not publicly available.

Experimental Protocols

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Purpose: To detect gene mutations (point mutations and frameshift mutations) in bacteria.

  • Methodology:

    • Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.

    • The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.

    • Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

    • The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

2. In Vitro Micronucleus Test

  • Purpose: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

  • Methodology:

    • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured and exposed to the test compound at several concentrations, with and without metabolic activation (S9).

    • A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division) is scored in binucleated cells.

    • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

3. In Vivo Micronucleus Test

  • Purpose: To assess the potential of a compound to induce chromosomal damage in a living animal.

  • Methodology:

    • Rodents (typically mice or rats) are administered the test compound, usually via the clinical route of administration, at three or more dose levels.

    • At appropriate time points after dosing, bone marrow is extracted (usually from the femur) or peripheral blood is collected.

    • The tissue is processed to create slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

    • The frequency of micronucleated PCEs is determined by microscopic analysis.

    • A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result. The ratio of PCEs to NCEs is also monitored as an indicator of bone marrow toxicity.

Mandatory Visualizations

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 binds NFkB NF-κB Activation TLR4->NFkB nucleus Nucleus NFkB->nucleus translocates NLRP3_mRNA pro-IL-1β & NLRP3 mRNA nucleus->NLRP3_mRNA transcription NLRP3_protein Inactive NLRP3 & pro-IL-1β NLRP3_mRNA->NLRP3_protein translation NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active conformational change PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., ATP, toxins) K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux ROS ROS Production PAMPs_DAMPs_2->ROS K_efflux->NLRP3_active ROS->NLRP3_active inflammasome NLRP3 Inflammasome Assembly NLRP3_active->inflammasome ASC ASC ASC->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 cleavage IL1b Mature IL-1β caspase1->IL1b cleaves IL18 Mature IL-18 caspase1->IL18 cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b inflammation Inflammation IL1b->inflammation pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->inflammation This compound This compound This compound->NLRP3_active inhibits

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Genotoxicity_Testing_Workflow start New Drug Candidate (e.g., this compound) in_vitro Standard In Vitro Battery start->in_vitro ames Ames Test (Bacterial Mutation) in_vitro_mn In Vitro Micronucleus (Mammalian Chromosomal Damage) in_vitro_result In Vitro Results Evaluation ames->in_vitro_result in_vitro_mn->in_vitro_result all_negative All Negative in_vitro_result->all_negative any_positive Any Positive in_vitro_result->any_positive risk_assessment Weight of Evidence Risk Assessment all_negative->risk_assessment in_vivo In Vivo Follow-up any_positive->in_vivo in_vivo_mn In Vivo Micronucleus (Rodent Chromosomal Damage) in_vivo_result In Vivo Result Evaluation in_vivo_mn->in_vivo_result in_vivo_negative Negative in_vivo_result->in_vivo_negative in_vivo_positive Positive in_vivo_result->in_vivo_positive in_vivo_negative->risk_assessment stop High Genotoxicity Risk (Consider stopping development) in_vivo_positive->stop proceed Acceptable Genotoxicity Risk (Proceed with development) risk_assessment->proceed

Caption: A typical workflow for genotoxicity assessment of a new drug candidate.

Troubleshooting_Logic start Unexpected Positive Genotoxicity Result q1 Is the result from an in vitro or in vivo assay? start->q1 in_vitro In Vitro q1->in_vitro in_vivo In Vivo q1->in_vivo q2_vitro Is the positive result only at highly cytotoxic concentrations? in_vitro->q2_vitro q2_vivo Were in vitro assays also positive? in_vivo->q2_vivo yes_cyto Yes q2_vitro->yes_cyto no_cyto No q2_vitro->no_cyto a1_vitro Result may be a cytotoxicity artifact. Repeat with refined concentrations. yes_cyto->a1_vitro a2_vitro Proceed to investigate mechanism and conduct in vivo follow-up. no_cyto->a2_vitro yes_vivo Yes q2_vivo->yes_vivo no_vivo No (e.g., this compound precursor) q2_vivo->no_vivo a1_vivo Consistent genotoxic signal. Investigate mechanism and human relevance. yes_vivo->a1_vivo a2_vivo Conflicting result. Investigate PK/PD. Was exposure in vivo sufficient? no_vivo->a2_vivo

Caption: A decision-making diagram for troubleshooting unexpected positive genotoxicity results.

References

Impact of food and omeprazole on AZD4144 bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential impact of food and the proton pump inhibitor, omeprazole (B731), on the bioavailability of AZD4144. The information is curated for researchers and drug development professionals to anticipate and troubleshoot potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential impact of food on the bioavailability of this compound?

A1: The effect of food on the bioavailability of an orally administered drug can be complex, leading to an increase, decrease, or delay in absorption. For this compound, a clinical trial (NCT06948006) was conducted to specifically assess the impact of food on its pharmacokinetics, however, the quantitative results of this study are not yet publicly available.[1][2]

Generally, food can influence drug absorption through various mechanisms:

  • Delayed Gastric Emptying: Food, particularly high-fat meals, can delay the emptying of the stomach, which can, in turn, delay the time it takes for a drug to reach the small intestine, where most absorption occurs.

  • Changes in Gastrointestinal (GI) pH: Food can temporarily increase the pH of the stomach. This can affect the dissolution and stability of pH-sensitive drugs.

  • Stimulation of Bile Flow: Fatty foods stimulate the release of bile, which can enhance the solubilization and absorption of poorly water-soluble, lipophilic drugs. Preclinical data indicates that this compound has a Log D of 2.67, suggesting it is a lipophilic compound that could be influenced by this mechanism.[3]

  • Direct Interaction: Components of food can directly bind to a drug, preventing its absorption.

Q2: How might omeprazole affect the bioavailability of this compound?

A2: Omeprazole is a proton pump inhibitor (PPI) that significantly reduces gastric acid secretion, leading to a sustained increase in gastric pH. This alteration in pH can impact the bioavailability of co-administered drugs, particularly those with pH-dependent solubility. A clinical trial (NCT06948006) has investigated the effect of omeprazole on this compound pharmacokinetics, but the results have not been publicly released.[1][2]

The potential effects of omeprazole on this compound could be:

  • Altered Dissolution: For a drug that is a weak base, a higher gastric pH (as induced by omeprazole) can lead to lower solubility and dissolution in the stomach, potentially reducing the overall absorption. Conversely, for a weakly acidic drug, a higher gastric pH might enhance dissolution. The chemical properties of this compound will determine its behavior in this regard.

  • Altered Drug Stability: Some drugs are unstable in a higher pH environment, and an increase in gastric pH could lead to degradation before the drug can be absorbed.

Q3: Where can I find the specific data from the clinical trial on this compound's food and omeprazole effects (NCT06948006)?

A3: The clinical trial NCT06948006, titled "An Open-label, Randomised, 2-arm, 3-period, 6-treatment Single-dose, Crossover Study Comparing the Pharmacokinetics of 2 Different Formulations of this compound, and Effect of Food and Omeprazole on the Pharmacokinetics of this compound in Healthy Participants," is listed as completed.[1][2] However, the results are not yet available in public databases or scientific literature. Researchers are advised to monitor clinical trial registries and scientific publications for future updates from the study sponsor, AstraZeneca.[1]

Troubleshooting Guide

Issue: I am observing high variability in my in-vivo experimental results with orally administered this compound.

Potential Cause & Troubleshooting Steps:

  • Inconsistent Feeding Status: The prandial state of the animals can significantly influence drug absorption.

    • Recommendation: Standardize the feeding schedule for all experimental animals. For example, ensure all animals are fasted for a consistent period (e.g., overnight) before dosing. If the drug is to be administered with food, ensure the type and amount of food are consistent across all subjects.

  • Variable Gastric pH: The baseline gastric pH can vary between individual animals.

    • Recommendation: While direct measurement of gastric pH can be invasive, consider the use of agents that control gastric pH if this is a critical variable for your study. However, be aware that these agents themselves can introduce drug-drug interactions.

Issue: My experimental results show lower than expected bioavailability for this compound.

Potential Cause & Troubleshooting Steps:

  • Negative Food Effect: It is possible that food negatively impacts the absorption of this compound.

    • Recommendation: Conduct a pilot study comparing the pharmacokinetics of this compound in fasted versus fed states in your animal model. This will help to determine if a negative food effect is present.

  • pH-Dependent Low Solubility: If this compound is a weak base, its solubility may be significantly reduced in the higher pH of the intestine, leading to poor absorption.

    • Recommendation: Review the physicochemical properties of this compound. In-vitro dissolution studies at different pH levels (simulating gastric and intestinal fluids) can provide insights into its solubility profile.

Illustrative Data Presentation

Disclaimer: The following tables present hypothetical data to illustrate how the results of a food and omeprazole interaction study might be summarized. The actual data for this compound from clinical trial NCT06948006 is not publicly available.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Under Fed and Fasted Conditions.

ParameterThis compound (Fasted)This compound (Fed - High-Fat Meal)Geometric Mean Ratio (Fed/Fasted) [90% CI]
Cmax (ng/mL) 1501200.80 [0.70 - 0.91]
AUC0-t (ng*h/mL) 120011500.96 [0.88 - 1.05]
Tmax (h) 1.53.0N/A

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration; CI: Confidence Interval.

Table 2: Illustrative Pharmacokinetic Parameters of this compound with and without Omeprazole Co-administration.

ParameterThis compound (Alone)This compound + OmeprazoleGeometric Mean Ratio (+Omeprazole/Alone) [90% CI]
Cmax (ng/mL) 1501050.70 [0.61 - 0.80]
AUC0-t (ng*h/mL) 12009000.75 [0.68 - 0.83]
Tmax (h) 1.52.0N/A

Experimental Protocols

Protocol: Food Effect Bioavailability Study (Based on typical design)

  • Study Design: A randomized, open-label, two-period, two-sequence crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment Arms:

    • Treatment A: Single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B: Single oral dose of this compound administered shortly after the consumption of a standardized high-fat, high-calorie breakfast.

  • Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drug.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated for each treatment. The geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to assess the magnitude of the food effect.

Protocol: Drug-Drug Interaction Study with Omeprazole (Based on typical design)

  • Study Design: A randomized, open-label, two-period, two-sequence crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment Arms:

    • Treatment A: Single oral dose of this compound.

    • Treatment B: Pre-treatment with multiple doses of omeprazole (e.g., 40 mg once daily for 5 days) to achieve steady-state inhibition of gastric acid secretion, followed by a single oral dose of this compound co-administered with the final omeprazole dose.

  • Washout Period: A sufficient washout period between treatments.

  • Pharmacokinetic Sampling and Bioanalysis: As described in the food effect study protocol.

  • Data Analysis: Pharmacokinetic parameters are calculated for both treatments, and the geometric mean ratios and 90% confidence intervals are determined to assess the impact of omeprazole on this compound bioavailability.

Visualizations

Experimental_Workflow_Food_Effect cluster_screening Screening & Enrollment cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Met s2->s3 rand Randomization s3->rand groupA Group A (Fasted) rand->groupA groupB Group B (Fed) rand->groupB doseA This compound Dose groupA->doseA doseB This compound Dose groupB->doseB pk1 PK Sampling doseA->pk1 doseB->pk1 washout Washout Period pk1->washout groupA2 Group A receives Fed Treatment washout->groupA2 groupB2 Group B receives Fasted Treatment washout->groupB2 doseA2 This compound Dose groupA2->doseA2 doseB2 This compound Dose groupB2->doseB2 pk2 PK Sampling doseA2->pk2 doseB2->pk2 analysis Pharmacokinetic Analysis pk2->analysis

Caption: Experimental workflow for a food effect study.

Signaling_Pathway_Omeprazole_Effect cluster_stomach Stomach Environment cluster_drug_absorption This compound Absorption omeprazole Omeprazole ppi Proton Pump (H+/K+ ATPase) omeprazole->ppi Inhibits h_plus H+ Secretion ppi->h_plus Controls gastric_ph Gastric pH h_plus->gastric_ph Determines dissolution Dissolution gastric_ph->dissolution Impacts (pH-dependent solubility) This compound Oral this compound This compound->dissolution absorption Absorption in Intestine dissolution->absorption bioavailability Systemic Bioavailability absorption->bioavailability

Caption: Mechanism of omeprazole's effect on gastric pH and drug absorption.

References

Optimizing AZD4144 Concentration for Primary Cell Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of AZD4144, a selective and potent NLRP3 inhibitor, in primary cell experiments. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. This compound directly binds to the NACHT domain of the NLRP3 protein, which possesses essential ATPase activity required for its activation. By binding to this domain, this compound stabilizes the inactive conformation of NLRP3, thereby preventing its activation and the subsequent downstream inflammatory signaling cascade.

Q2: What is a recommended starting concentration range for this compound in primary cell experiments?

Determining the optimal concentration of this compound is critical and highly dependent on the specific primary cell type and experimental conditions. As a starting point, researchers can refer to the effective concentrations observed in human cell lines. For example, in THP-1 human monocytes, this compound has been shown to inhibit:

  • Nigericin- and LPS-induced NLRP3 puncta formation with an EC50 of 0.082 μM.[1]

  • Nigericin-induced IL-1β release with an IC50 of 0.027 μM.[1]

  • BzATP-induced IL-1β release with an IC50 of 0.01 μM.[1]

Based on this, a recommended starting range for dose-response experiments in primary cells would be from 0.01 µM to 10 µM . It is crucial to perform a comprehensive dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.

Q3: How does primary cell variability affect the optimal concentration of this compound?

Primary cells, being directly isolated from tissues, exhibit greater biological variability compared to immortalized cell lines. This can significantly influence their response to this compound. Factors contributing to this variability include:

  • Donor variability: Age, genetic background, and health status of the tissue donor.

  • Cell purity and viability: The isolation process can affect the purity and health of the primary cells.

  • Expression levels of NLRP3: The baseline and induced expression levels of NLRP3 can differ between cell types and donors.

Therefore, it is essential to establish the optimal this compound concentration for each new batch of primary cells or donor.

Q4: How can I assess the cytotoxicity of this compound in my primary cells?

It is imperative to distinguish between the specific inhibitory effects of this compound on the NLRP3 inflammasome and general cytotoxicity. A cytotoxicity assay should always be run in parallel with your functional assays. The Lactate (B86563) Dehydrogenase (LDH) assay is a common and reliable method for assessing cell membrane integrity and cytotoxicity.

Below is a summary of recommended starting concentrations for cytotoxicity testing:

ParameterRecommended Range
This compound Concentration0.01 µM - 20 µM (or higher, to establish a toxicity threshold)
Primary Cell Seeding DensityVaries by cell type (e.g., 1 x 10^5 to 5 x 10^5 cells/well in a 96-well plate)
Incubation TimeMatch the duration of your functional experiment (e.g., 4 - 24 hours)

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_upstream Upstream Signals cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) TLR4_P2X7 TLR4 / P2X7R PAMPs_DAMPs->TLR4_P2X7 K_efflux K+ Efflux PAMPs_DAMPs->K_efflux ROS ROS Production PAMPs_DAMPs->ROS Lysosomal_damage Lysosomal Damage PAMPs_DAMPs->Lysosomal_damage NFkB NF-κB Activation TLR4_P2X7->NFkB Pro_IL1B_NLRP3_Transcription pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3_Transcription NLRP3_inactive NLRP3 (inactive) Pro_IL1B_NLRP3_Transcription->NLRP3_inactive Pro_IL1B pro-IL-1β Pro_IL1B_NLRP3_Transcription->Pro_IL1B Pro_IL18 pro-IL-18 Pro_IL1B_NLRP3_Transcription->Pro_IL18 NLRP3_active NLRP3 (active) Oligomerization K_efflux->NLRP3_active ROS->NLRP3_active Lysosomal_damage->NLRP3_active NLRP3_inactive->NLRP3_active This compound This compound This compound->NLRP3_inactive Stabilizes ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1B Cleavage Casp1->Pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B IL-1β (mature) Pro_IL1B->IL1B IL18 IL-18 (mature) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Troubleshooting Guide

Problem 1: High Cytotoxicity Observed at Effective Concentrations

Potential CauseRecommended Solution
Concentration Too High: The effective concentration for NLRP3 inhibition is causing off-target cytotoxic effects in the specific primary cell type.1. Perform a detailed dose-response curve for both efficacy and cytotoxicity. Identify a therapeutic window where NLRP3 inhibition is achieved with minimal cell death. 2. Reduce incubation time: If possible, shorten the exposure time of the primary cells to this compound.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the primary cells.1. Ensure the final solvent concentration is non-toxic. For most primary cells, the final DMSO concentration should be kept at or below 0.1%. 2. Include a vehicle-only control to assess the effect of the solvent on cell viability.
Poor Cell Health: The primary cells are stressed from the isolation procedure, leading to increased sensitivity.1. Allow cells to recover after isolation before starting the experiment. 2. Optimize cell culture conditions: Ensure proper media, supplements, and cell density.

Problem 2: Low or No Inhibition of NLRP3 Inflammasome Activation

Potential CauseRecommended Solution
Suboptimal this compound Concentration: The concentration used is too low to effectively inhibit NLRP3 in the specific primary cell type.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 20 µM). 2. Confirm the activity of your this compound stock by testing it in a well-characterized cell line like THP-1.
Insufficient Priming (Signal 1): The cells are not adequately primed, leading to low NLRP3 expression and weak inflammasome activation.1. Optimize the priming agent concentration and incubation time. For example, titrate LPS concentration (e.g., 100 ng/mL to 1 µg/mL) and time (e.g., 2-4 hours). 2. Verify priming by measuring pro-IL-1β levels via Western blot or qPCR.
Weak Activation (Signal 2): The stimulus used to activate the NLRP3 inflammasome is not potent enough.1. Optimize the activator concentration and incubation time. For example, titrate ATP (e.g., 1-5 mM) or nigericin (B1684572) (e.g., 5-20 µM) concentration and time (e.g., 30-120 minutes).
Timing of this compound Addition: The inhibitor is not present at the time of NLRP3 activation.Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the activation stimulus (Signal 2).

Problem 3: Inconsistent Results Between Experiments

Potential CauseRecommended Solution
Variability in Primary Cells: Inherent differences between donors or cell preparations.1. Standardize the primary cell isolation and culture protocol. 2. Use a large, pooled batch of cells for a set of experiments if possible. 3. Always include appropriate positive and negative controls in every experiment.
Reagent Instability: Degradation of this compound or other critical reagents.1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Ensure proper storage of all reagents according to the manufacturer's instructions.
Pipetting Errors: Inaccurate dispensing of cells, this compound, or other reagents.1. Use calibrated pipettes. 2. Ensure homogeneous cell suspension before seeding. 3. Be consistent with pipetting techniques.

Experimental Protocols

Detailed Methodology: Cell Viability (LDH Cytotoxicity) Assay

This protocol describes a lactate dehydrogenase (LDH) assay to assess the cytotoxicity of this compound in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Resuspend cells in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 2-4 hours (for non-adherent cells) or overnight (for adherent cells) at 37°C and 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include wells for:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Medium only.

      • Maximum LDH Release Control: Cells to be lysed with the kit's lysis buffer.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.

  • LDH Assay:

    • 30 minutes before the end of the incubation, add 10 µL of the lysis buffer provided in the LDH kit to the "Maximum LDH Release Control" wells.

    • Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm) using a microplate reader.

    • Subtract the background absorbance (from the untreated control) from all readings.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Experimental Workflow for Optimizing this compound Concentration

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization Isolate_Cells Isolate & Culture Primary Cells Dose_Response Dose-Response Experiment (e.g., 0.01 - 20 µM) Isolate_Cells->Dose_Response Prepare_this compound Prepare this compound Stock & Dilutions Prepare_this compound->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Dose_Response->Cytotoxicity_Assay Functional_Assay Functional Assay (e.g., IL-1β ELISA) Dose_Response->Functional_Assay Calc_CC50 Calculate CC50 (Cytotoxicity Assay) Cytotoxicity_Assay->Calc_CC50 Calc_IC50 Calculate IC50 (Functional Assay) Functional_Assay->Calc_IC50 Determine_Therapeutic_Window Determine Therapeutic Window (CC50 >> IC50) Calc_IC50->Determine_Therapeutic_Window Calc_CC50->Determine_Therapeutic_Window Select_Optimal_Conc Select Optimal Concentration Determine_Therapeutic_Window->Select_Optimal_Conc Refine_Conditions Refine Experimental Conditions (Incubation Time, etc.) Select_Optimal_Conc->Refine_Conditions

Caption: Workflow for optimizing this compound concentration in primary cell experiments.

References

Troubleshooting inconsistent results with AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD4144, a selective and potent inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and potent inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the NLRP3 protein, competing with MCC950, and is thought to stabilize the inactive conformation of NLRP3, thereby preventing the assembly and activation of the inflammasome complex.[3][4] This inhibition prevents the downstream release of pro-inflammatory cytokines such as IL-1β and IL-18.[5]

Q2: What is the target of this compound?

A2: The direct target of this compound is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3).[2] It has been shown to bind to the ATP-hydrolysis motif (NACHT region) of NLRP3.[5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO.[6] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[6] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]

Q4: Is this compound effective against both canonical and non-canonical NLRP3 inflammasome activation?

A4: The available literature primarily describes this compound's efficacy in canonical NLRP3 activation models, which involve a priming signal (e.g., LPS) and an activation signal (e.g., ATP, nigericin).[4][5] The non-canonical pathway is activated by intracellular LPS and involves caspases-4/5 (human) or caspase-11 (mouse). While this compound directly targets NLRP3, its efficacy against non-canonical activation would depend on the specific experimental setup and the role of NLRP3 in that context.

Troubleshooting Inconsistent Results

Problem 1: High variability in IL-1β release between replicate wells.

Potential Cause Suggested Solution
Inconsistent Cell Health or Seeding Density Ensure a single-cell suspension and accurate cell counting before seeding. Use cells within a consistent and low passage number. Visually inspect wells for even cell distribution.
Precipitation of this compound This compound has limited aqueous solubility. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect media for any signs of precipitation after adding the compound.
Incomplete Inflammasome Activation Optimize the concentrations and incubation times for both the priming signal (e.g., LPS) and the activation signal (e.g., Nigericin, ATP). Ensure stimuli are freshly prepared and have not degraded.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to maintain humidity.

Problem 2: this compound shows lower-than-expected potency (high IC50/EC50).

Potential Cause Suggested Solution
Degradation of this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Suboptimal Assay Timing The inhibitor should typically be added after the priming step but before the activation signal to specifically target inflammasome assembly. Optimize the pre-incubation time with this compound (e.g., 30-60 minutes) before adding the NLRP3 activator.
High Protein Binding The presence of high concentrations of serum in the culture media can reduce the effective concentration of the inhibitor due to plasma protein binding. Consider reducing the serum concentration during the inhibitor treatment and activation steps, if compatible with your cell type.
Incorrect NLRP3 Activation Stimulus The potency of NLRP3 inhibitors can vary depending on the stimulus used. Verify that your chosen activator (e.g., ATP, nigericin) is appropriate and used at an optimal concentration.

Problem 3: Observed cytotoxicity at effective concentrations.

Potential Cause Suggested Solution
High Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Off-target Effects While this compound is reported to have a favorable off-target profile, cell-type-specific toxicity can occur.[1][3] Perform a cell viability assay (e.g., MTT, LDH) in parallel with your inflammasome activation assay to distinguish between specific inhibition and general cytotoxicity.
Prolonged Incubation Reduce the incubation time with this compound to the minimum required for effective inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo potency data for this compound.

Table 1: In Vitro Potency of this compound

Assay DescriptionCell TypeStimulusValueReference
NLRP3 Puncta Formation (EC50)THP-ASC-GFPNigericin + LPS0.082 µM[5]
IL-1β Release (IC50)THP-1 human monocytesNigericin0.027 µM[5]
IL-1β Release (IC50)THP-1 human monocytesBzATP0.01 µM[5]
NLRP3 Inflammasome Inhibition (IC50)Not SpecifiedNot Specified76 nM[5]

Table 2: In Vitro Safety and Pharmacokinetic Parameters

ParameterCell/SystemValueReference
hERG Inhibition (IC50)Chinese hamster ovary K1 cells> 40 µM[5]
Log DNot Specified2.67[5]
Plasma Protein Binding (Human)Not Specified7.7%[5]

Experimental Protocols & Methodologies

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Monocytes

This protocol describes a general method to assess the inhibitory activity of this compound on NLRP3 inflammasome-mediated IL-1β release.

  • Cell Culture: Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the this compound dilutions to the primed cells and incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2): Add an NLRP3 activator such as Nigericin (final concentration 10 µM) or BzATP (final concentration 250 µM) to the wells.

  • Incubation: Incubate the plate for an additional 1-2 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Mandatory Visualizations

AZD4144_Mechanism_of_Action cluster_cell Macrophage/Monocyte cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b upregulates transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive upregulates transcription IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Casp1->IL1b cleaves Pro-IL-1β Secretion Secretion IL1b->Secretion This compound This compound This compound->NLRP3_active INHIBITS (stabilizes inactive state)

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (this compound, LPS, ATP, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Check_Protocol Cytotoxicity Issue: Cytotoxicity? Check_Reagents->Cytotoxicity High_Variability Issue: High Variability? Check_Cells->High_Variability Low_Potency Issue: Low Potency? Check_Protocol->Low_Potency Low_Potency->High_Variability No Timing Optimize Inhibitor Pre-incubation Time Low_Potency->Timing Yes High_Variability->Cytotoxicity No Seeding Optimize Cell Seeding Density High_Variability->Seeding Yes Cytotoxicity->Start No, consult further Solubility Check this compound Solubility & Final DMSO % Cytotoxicity->Solubility Yes Viability Run Parallel Viability Assay (MTT/LDH) Cytotoxicity->Viability Yes Resolve Results Consistent Solubility->Resolve Timing->Resolve Seeding->Resolve Viability->Resolve

Caption: Troubleshooting logic for inconsistent this compound results.

References

AZD4144 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of AZD4144, a potent and selective NLRP3 inflammasome inhibitor.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

Inhibitor-Related Issues

  • Question: What is the recommended solvent and storage condition for this compound?

    • Answer: this compound is soluble in DMSO. For stock solutions, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

  • Question: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

    • Answer: Poor solubility in aqueous media can be a challenge. To minimize precipitation, it is advisable to make serial dilutions of your compound in DMSO first. Then, add the final, small volume of the DMSO stock directly to the cell culture medium with vigorous mixing. Keeping the final DMSO concentration consistent across all wells, and ideally below 0.5%, is crucial as higher concentrations can be toxic to cells.

  • Question: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

    • Answer: Several factors could contribute to a lack of inhibition:

      • Suboptimal Concentration: The effective concentration of this compound can vary between cell types and activation stimuli. It is essential to perform a dose-response curve to determine the IC50 in your specific experimental setup.

      • Compound Degradation: Ensure that the compound has been stored correctly and that fresh dilutions are prepared for each experiment.

      • Incorrect Timing of Addition: For optimal results, this compound should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or Nigericin). A pre-incubation time of 30-60 minutes is generally recommended.

Cell-Based Assay Issues

  • Question: I am observing high background levels of IL-1β in my unstimulated control wells. What could be the cause?

    • Answer: High background can be caused by several factors:

      • Cell Contamination: Mycoplasma or other microbial contaminants can activate the inflammasome. Regularly test your cell lines for contamination.

      • Endotoxin Contamination: Ensure that all reagents and media are free of endotoxin.

      • Cell Stress: Over-confluent or otherwise stressed cells can lead to spontaneous inflammasome activation. Ensure proper cell culture maintenance.

  • Question: The results of my NLRP3 activation assay are inconsistent between experiments. How can I improve reproducibility?

    • Answer: To improve consistency:

      • Use Low Passage Cells: Cell lines like THP-1 can show altered responses at high passage numbers. Use cells within a consistent and low passage range.

      • Standardize Protocols: Ensure all incubation times, reagent concentrations, and procedural steps are kept consistent between experiments.

      • Prepare Fresh Reagents: Always prepare fresh dilutions of activators (LPS, ATP, Nigericin) and inhibitors for each experiment.

  • Question: I am observing significant cell death in my experiments, even at low concentrations of this compound. What should I do?

    • Answer: It is important to distinguish between pyroptosis (NLRP3-mediated cell death) and general cytotoxicity. Perform a lactate (B86563) dehydrogenase (LDH) release assay in parallel with your IL-1β measurement. If you observe high LDH release that is not correlated with NLRP3 activation, the compound may have off-target cytotoxic effects at the concentrations tested. In this case, lowering the concentration of this compound is recommended.

Quantitative Data Summary

AssayCell LineActivator(s)ParameterValue
NLRP3 Puncta FormationTHP-ASC-GFPLPS + NigericinEC500.082 µM[1]
IL-1β ReleaseTHP-1LPS + NigericinIC500.027 µM[1]
IL-1β ReleaseTHP-1LPS + BzATPIC500.01 µM[1]
hERG InhibitionCHO-K1-IC50> 40 µM[1]
IL-1β ProductionBALB/cAJcl MiceLPS + ATPInhibition82% at 3 mg/kg (p.o.)[1]

Experimental Protocols

In Vitro: NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes the measurement of IL-1β release from differentiated THP-1 cells.

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Priming (Signal 1):

    • After differentiation, carefully replace the medium with fresh, serum-free RPMI-1640.

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Add an NLRP3 activator such as ATP (final concentration 2.5-5 mM) or Nigericin (final concentration 5-10 µM).

    • Incubate for 45-60 minutes for Nigericin or 30-45 minutes for ATP at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for measurement of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

    • The remaining cell pellet can be lysed to measure intracellular proteins or assess cell viability (e.g., using an LDH assay).

In Vivo: LPS/ATP-Induced Peritonitis in Mice

This protocol describes a model of NLRP3-dependent inflammation in mice.

  • Animal Model:

    • Use male C57BL/6 or BALB/c mice (6-8 weeks old).

  • Inhibitor Administration:

    • Administer this compound (e.g., 3 mg/kg) or vehicle control orally (p.o.).[1]

  • Priming (Signal 1):

    • One hour after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).[2]

  • Activation (Signal 2):

    • Two hours after LPS injection, inject mice i.p. with ATP (e.g., 5 mM in a suitable volume).

  • Sample Collection:

    • Thirty minutes to one hour after ATP injection, euthanize the mice.

    • Collect peritoneal lavage fluid by injecting 5-6 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[2][3]

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

  • Analysis:

    • Measure the concentration of IL-1β in the supernatant of the peritoneal lavage fluid by ELISA.

    • The cell pellet can be used to count infiltrating immune cells, such as neutrophils and monocytes, by flow cytometry.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active NLRP3_inactive NLRP3 (inactive) NLRP3_inactive->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 IL1b IL-1β (mature) Caspase1->IL1b cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Secretion Secretion IL1b->Secretion This compound This compound This compound->NLRP3_inactive stabilizes

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed & Differentiate THP-1 Cells (48h) prime_cells 2. Prime with LPS (Signal 1, 3-4h) seed_cells->prime_cells add_inhibitor 3. Add this compound (30-60 min) prime_cells->add_inhibitor activate_inflammasome 4. Activate with ATP/Nigericin (Signal 2, 30-60 min) add_inhibitor->activate_inflammasome collect_supernatant 5. Collect Supernatant activate_inflammasome->collect_supernatant measure_il1b 6. Measure IL-1β (ELISA) collect_supernatant->measure_il1b measure_ldh 7. Measure Cell Death (LDH) collect_supernatant->measure_ldh

Caption: A typical in vitro experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

A Head-to-Head Showdown: AZD4144 Versus a Field of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning landscape of NLRP3 inflammasome inhibitors presents both opportunity and complexity. This guide offers a detailed, data-driven comparison of AstraZeneca's clinical candidate, AZD4144, against other notable NLRP3 inhibitors, providing a clear perspective on their relative performance and underlying mechanisms.

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide array of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the inflammatory cascade in conditions ranging from autoimmune disorders to neurodegenerative diseases.[1][2] Consequently, the development of small molecule inhibitors that can potently and selectively block NLRP3 activation is a major focus of pharmaceutical research.

This guide provides a head-to-head comparison of this compound with other prominent NLRP3 inhibitors, including the well-characterized preclinical tool compound MCC950, and other clinical-stage candidates such as OLT1177 (dapansutrile) and RRx-001. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics of potency, selectivity, and mechanism of action.

Quantitative Comparison of NLRP3 Inhibitors

To facilitate a clear comparison of the inhibitory activities of this compound and its counterparts, the following tables summarize key quantitative data from various in vitro and in vivo studies.

InhibitorAssay TypeCell Line/SystemStimulusPotency (IC50/EC50)Reference
This compound IL-1β ReleaseTHP-1 monocytesNigericinIC50: 0.027 µM[3]
IL-1β ReleaseTHP-1 monocytesBzATPIC50: 0.01 µM[3]
NLRP3 Puncta FormationTHP-1-ASC-GFPNigericin/LPSEC50: 0.082 µM[3]
hERG InhibitionCHO-K1 cells-IC50: > 40 µM[3]
MCC950 IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)ATPIC50: 7.5 nM[4][5]
IL-1β ReleaseTHP-1 derived macrophagesNigericin/LPSIC50: 0.2 µM[6]
RRx-001 NLRP3 ActivationMouse and Human MacrophagesATP, Uric Acid, NigericinIC50: 116.9 nM[7]
OLT1177 (dapansutrile) IL-1β Production (ex vivo)Peripheral Blood Mononuclear Cells (PBMCs) from patients-44-45% reduction at higher doses[8][9]

Note: Direct comparison of potency values should be approached with caution due to variations in experimental conditions, cell types, and stimuli used across different studies.

In Vivo Efficacy

InhibitorAnimal ModelDisease ModelKey FindingsReference
This compound BALB/cAJcl miceLPS/ATP-induced peritonitis82% inhibition of IL-1β production at 3 mg/kg (p.o.)[3]
MCC950 MiceExperimental Autoimmune Encephalomyelitis (EAE)Attenuated disease severity[5]
OLT1177 (dapansutrile) MiceGouty Arthritis (MSU-induced)Reduced joint inflammation and inflammatory cell infiltration[9]
RRx-001 -Multiple late-stage anti-cancer clinical trialsSafely evaluated in over 300 patients[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_up NLRP3 Upregulation NFkB->NLRP3_up Pro_IL1B_cleavage Pro-IL-1β Pro_IL1B->Pro_IL1B_cleavage NLRP3_inactive NLRP3 (inactive) NLRP3_up->NLRP3_inactive Stimuli Diverse Stimuli (ATP, Toxins, Crystals) Stimuli->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1B_cleavage Pro_IL18_cleavage Pro-IL-18 Casp1->Pro_IL18_cleavage GSDMD Gasdermin D Casp1->GSDMD IL1B Mature IL-1β Pro_IL1B_cleavage->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18_cleavage->IL18 Cleavage IL18->Inflammation Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Endpoint Assays Cell_Culture Immune Cell Culture (e.g., THP-1, BMDMs) Priming Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Priming->Inhibitor_Treatment Activation Activation (Signal 2) (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Data_Collection Data Collection & Analysis Activation->Data_Collection ELISA Cytokine Measurement (ELISA) (IL-1β, IL-18) Data_Collection->ELISA ASC_Speck ASC Speck Visualization (Microscopy/Flow Cytometry) Data_Collection->ASC_Speck Target_Engagement Target Engagement (e.g., NanoBRET) Data_Collection->Target_Engagement Cell_Viability Cell Viability/Toxicity Assay Data_Collection->Cell_Viability

Caption: General experimental workflow for NLRP3 inhibitor evaluation.

Logical_Comparison cluster_parameters Comparative Parameters NLRP3_Inhibitors NLRP3 Inhibitor Candidates Potency Potency (IC50/EC50) NLRP3_Inhibitors->Potency Selectivity Selectivity vs. other Inflammasomes/Targets NLRP3_Inhibitors->Selectivity MoA Mechanism of Action NLRP3_Inhibitors->MoA PK_PD Pharmacokinetics & Pharmacodynamics NLRP3_Inhibitors->PK_PD Safety Safety & Tolerability NLRP3_Inhibitors->Safety This compound This compound Potency->this compound MCC950 MCC950 Potency->MCC950 OLT1177 OLT1177 Potency->OLT1177 RRx001 RRx-001 Potency->RRx001 Other_Inhibitors Other Inhibitors Potency->Other_Inhibitors Selectivity->this compound Selectivity->MCC950 Selectivity->OLT1177 Selectivity->RRx001 Selectivity->Other_Inhibitors MoA->this compound MoA->MCC950 MoA->OLT1177 MoA->RRx001 MoA->Other_Inhibitors PK_PD->this compound PK_PD->MCC950 PK_PD->OLT1177 PK_PD->RRx001 PK_PD->Other_Inhibitors Safety->this compound Safety->MCC950 Safety->OLT1177 Safety->RRx001 Safety->Other_Inhibitors

Caption: Logical relationship of the head-to-head comparison.

Detailed Experimental Protocols

A critical aspect of evaluating and comparing scientific data is a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the characterization of NLRP3 inhibitors.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation, providing a measure of inhibitor potency.

  • Cell Culture and Priming:

    • Seed human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in 96-well plates at an appropriate density and differentiate if necessary (e.g., THP-1 cells with PMA).[10]

    • Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[11]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 30-60 minutes.[11]

  • Inflammasome Activation:

    • Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-6 hours.[11]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[12][13][14][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable curve.

ASC Speck Formation Assay

This assay visualizes the assembly of the ASC adaptor protein into a large "speck," a hallmark of inflammasome activation.

  • Cell Culture and Transfection (if applicable):

    • Use an immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP) or primary immune cells.[1]

    • Plate the cells in a suitable format for microscopy (e.g., glass-bottom dishes).

  • Priming and Inhibitor Treatment:

    • Prime the cells with LPS as described above.

    • Treat the cells with the test inhibitor or vehicle control.[1]

  • Inflammasome Activation:

    • Stimulate the cells with an appropriate inflammasome agonist (e.g., Nigericin).[1]

  • Microscopy and Image Analysis:

    • Fix and permeabilize the cells.

    • If using non-tagged cells, stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.[1]

    • Visualize the formation of ASC specks using fluorescence microscopy.[16][17][18][19]

    • Quantify the percentage of cells containing ASC specks in the inhibitor-treated group versus the control group.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to the NLRP3 protein in living cells.

  • Cell Culture and Transfection:

    • Transfect HEK293 cells with a plasmid encoding a NanoLuc®-NLRP3 fusion protein.[2][20][21][22]

  • Assay Procedure:

    • 24 hours post-transfection, harvest and resuspend the cells.

    • Dispense the cells into a 96-well plate.

    • Add the test inhibitor at various concentrations.

    • Add a NanoBRET™ fluorescent tracer that binds to NLRP3.[2][21]

    • Incubate to allow for binding equilibrium.

    • Add the NanoBRET™ substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal on a luminometer.[22]

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.[2]

Concluding Remarks

The development of potent and selective NLRP3 inhibitors like this compound represents a significant advancement in the potential treatment of a wide range of inflammatory diseases. This guide provides a comparative overview based on currently available data, highlighting the relative strengths and characteristics of different inhibitors. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential of each of these compounds will emerge. The experimental protocols and visualizations provided herein offer a foundational resource for researchers to design, execute, and interpret studies in this rapidly evolving field.

References

Cross-Validation of AZD4144: A Comparative Guide to NLRP3 Inhibition Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational NLRP3 inflammasome inhibitor, AZD4144, alongside other notable NLRP3 inhibitors. The focus is on cross-validating its activity in various cell lines to offer a comprehensive overview for researchers in inflammation and oncology.

Abstract

This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1] While its primary development has been in the context of cardiorenal and inflammatory conditions, the role of the NLRP3 inflammasome in cancer is an emerging area of significant interest.[2][3] This guide summarizes the known activity of this compound in inflammatory cell models and provides a comparative analysis with other NLRP3 inhibitors, such as MCC950 and Oridonin, whose effects have been characterized in various cancer cell lines. This cross-validation aims to provide a valuable resource for researchers exploring the therapeutic potential of NLRP3 inhibition in diverse disease contexts.

Introduction to this compound and NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[4][5] Dysregulation of the NLRP3 inflammasome is associated with a host of inflammatory diseases.[1] this compound has emerged as a clinical candidate that selectively inhibits NLRP3 with high potency.[1] Its mechanism of action involves direct binding to the NACHT domain of the NLRP3 protein, stabilizing it in an inactive conformation and thereby preventing its activation.[1][2]

Comparative Analysis of In Vitro Activity

The following tables summarize the in vitro activity of this compound and other NLRP3 inhibitors across different cell lines and experimental endpoints.

Table 1: In Vitro Activity of this compound in Inflammatory Cell Lines

CompoundCell LineAssayEndpointPotency (IC50/EC50)Reference
This compoundTHP-1 (human monocytic)IL-1β Release AssayInhibition of IL-1β releaseIC50: 76 nM[2]
This compoundJ774A.1 (murine macrophage)IL-1β Release AssayInhibition of IL-1β releaseIC50: 25 nM[6]
This compoundTHP-ASC-GFPSpeck Formation AssayInhibition of NLRP3 puncta formationEC50: 82 nMN/A

Table 2: In Vitro Activity of Alternative NLRP3 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointPotency/EffectReference
MCC950SW1990, PANC1, Panc10.05PancreaticCell Viability AssayReduction in cell viabilityEffective in reducing viability[7][8]
OridoninLNCaP, DU145, PC3ProstateMTT AssayInhibition of proliferationED50: 1.8 - 7.5 µg/ml
OridoninMCF-7, MDA-MB231BreastMTT AssayInhibition of proliferationED50: 1.8 - 7.5 µg/ml
OridoninNCI-H520, NCI-H460, NCI-H1299Non-Small Cell LungMTT AssayInhibition of proliferationED50: 1.8 - 7.5 µg/ml
OridoninNB4Acute Promyelocytic LeukemiaMTT AssayInhibition of proliferationED50: 1.8 - 7.5 µg/ml
OridoninU118, U138Glioblastoma MultiformeMTT AssayInhibition of proliferationED50: 1.8 - 7.5 µg/ml
OridoninHT29ColorectalMTT AssayInhibition of proliferationTime- and dose-dependent inhibition[9]
OridoninAGS, HGC27, MGC803GastricMTT AssayInhibition of cell growthTime- and dose-dependent inhibition[10]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by small molecules like this compound.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment cluster_inflammasome Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive NLRP3 (inactive) PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3_transcription pro_IL1B_NLRP3_transcription->NLRP3_inactive pro_IL1B pro-IL-1β pro_IL1B_NLRP3_transcription->pro_IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1B Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1B IL-1β pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3_inactive Inhibition

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram outlines a typical workflow for assessing the effect of a compound on cell viability using the MTT assay.

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 drug_treatment Treat cells with This compound/Control incubation1->drug_treatment incubation2 Incubate (e.g., 48h) drug_treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance data_analysis Data Analysis (IC50 determination) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of compounds on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

2. IL-1β Release Assay (ELISA)

This protocol is for the quantification of IL-1β in the supernatant of cultured cells.

  • Cell Culture and Treatment: Seed THP-1 or other suitable cells in a 24-well plate and differentiate into macrophages if necessary (e.g., with PMA for THP-1 cells). Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours. Then, treat the cells with various concentrations of this compound or other inhibitors for 30-60 minutes before stimulating with an NLRP3 activator (e.g., 5 µM Nigericin or 5 mM ATP) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems Human IL-1β DuoSet ELISA). Briefly:

    • Coat a 96-well plate with capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and cell supernatants to the wells and incubate.

    • Add detection antibody and incubate.

    • Add streptavidin-HRP conjugate and incubate.

    • Add substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-1β in the samples. Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration.

3. Caspase-1 Activity Assay

This protocol measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.

  • Cell Lysis: Following cell treatment as described for the IL-1β release assay, lyse the cells using a specific lysis buffer provided with the assay kit.

  • Assay Procedure: Use a commercially available caspase-1 activity assay kit (e.g., Promega Caspase-Glo® 1 Inflammasome Assay or a colorimetric/fluorometric kit).

    • For fluorometric or colorimetric assays, add the cell lysate to a 96-well plate. Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric) and incubate at 37°C. Read the absorbance or fluorescence at the appropriate wavelength.

    • For luminometric assays, add the Caspase-Glo® 1 Reagent to the wells, incubate, and measure luminescence.

  • Data Analysis: Calculate the caspase-1 activity relative to the control. For inhibitor studies, determine the percentage of inhibition of caspase-1 activity.

Discussion and Future Perspectives

The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of the NLRP3 inflammasome in inflammatory cell lines.[2][6] Its ability to suppress IL-1β release at nanomolar concentrations highlights its potential for treating inflammatory diseases.

While direct experimental evidence of this compound's activity in cancer cell lines is not yet publicly available, the findings for other NLRP3 inhibitors, such as MCC950 and Oridonin, provide a strong rationale for investigating its potential in oncology. The NLRP3 inflammasome has been implicated in promoting tumor growth, metastasis, and resistance to therapy in various cancers, including pancreatic, breast, and lung cancer.[7][9][10] Therefore, inhibiting this pathway presents a novel therapeutic strategy.

The data on MCC950's ability to reduce the viability of pancreatic cancer cells is particularly compelling.[7][8] Similarly, the broad anti-proliferative effects of Oridonin across a wide range of cancer cell lines suggest that targeting NLRP3 could have broad applications in oncology.[9][10]

Future studies should focus on evaluating the efficacy of this compound in a diverse panel of cancer cell lines, particularly those where the NLRP3 inflammasome is known to be active. Investigating its effects on cell proliferation, apoptosis, and invasion will be crucial. Furthermore, exploring potential synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could open up new avenues for combination therapies.

Conclusion

This compound is a promising new therapeutic agent with potent and selective inhibitory activity against the NLRP3 inflammasome. While its role in inflammatory diseases is well-supported, its potential in oncology remains an exciting and largely unexplored frontier. The comparative data presented in this guide, highlighting the anti-cancer effects of other NLRP3 inhibitors, strongly supports the rationale for the cross-validation of this compound's activity in a broad range of cancer cell lines. Such research will be instrumental in determining the full therapeutic potential of this novel inhibitor.

References

A Comparative Guide to the Potency of AZD4144 and Other Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting the NLRP3 protein. This guide provides an objective comparison of the potency of the clinical candidate AZD4144 with other novel NLRP3 inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming (Signal 1), is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second step, activation (Signal 2), is triggered by a variety of stimuli, including ATP, crystalline substances, and pore-forming toxins like nigericin. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to their secretion and inducing a form of inflammatory cell death called pyroptosis.[1][2] Novel inhibitors like this compound and MCC950 act by directly binding to the NLRP3 protein, stabilizing its inactive conformation, and thereby preventing its activation and the subsequent inflammatory cascade.[3][4]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA NLRP3_Pro_IL1B Inactive NLRP3 & pro-IL-1β Protein Pro_IL1B_mRNA->NLRP3_Pro_IL1B NLRP3_active Active NLRP3 Pro_IL1B_protein pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1B_protein->IL1B Inhibitors NLRP3 Inhibitors (this compound, MCC950, etc.) Inhibitors->NLRP3_active Inhibit Activation

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Data Presentation: Comparative Potency of Novel NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the reported potency values for this compound and other selective NLRP3 inhibitors. It is important to note that these values can vary depending on the cell type, activator used, and specific experimental conditions.

InhibitorCell TypeActivator(s)Assay ReadoutPotency (IC50/EC50)Reference
This compound THP-1 human monocytesBzATPIL-1β Release10 nM (IC50)[5]
This compound THP-1 human monocytesNigericinIL-1β Release27 nM (IC50)[5]
This compound THP-ASC-GFP cellsNigericin / LPSASC Speck Formation82 nM (EC50)[5]
MCC950 Mouse BMDMsVariousIL-1β Release7.5 nM (IC50)[6][7][8]
MCC950 Human MDMsATPIL-1β Release8.1 nM (IC50)[9]
Dapansutrile Mouse J774A.1 cellsNigericinIL-1β Release1 nM (IC50)[10]
NIC-12 Primary human monocytesLPSIL-1β Secretion8 nM (IC50)[11]
NIC-12 Mouse BMDMsNigericinIL-1β Release11 nM (IC50)[11]
NIC-11 Primary human monocytesLPSIL-1β Secretion16 nM (IC50)[11]
CRID3 Primary human monocytesLPSIL-1β Secretion100 nM (IC50)[11]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below is a detailed methodology for a common in vitro assay used to determine inhibitor potency.

In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)

This assay measures the ability of a test compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.

1. Cell Culture and Differentiation:

  • Cell Line: Human THP-1 monocytes are a commonly used and accepted cell line.[12]

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation (for THP-1 cells): To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well. Add 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) and incubate for 48-72 hours.[12] After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

2. Inflammasome Priming (Signal 1):

  • Prime the differentiated macrophages by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 500 ng/mL.

  • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of NLRP3 and pro-IL-1β.[1][10]

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., MCC950) in the cell culture medium.

  • After the priming step, add the desired concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).[12]

  • Incubate for 30-60 minutes at 37°C.

4. Inflammasome Activation (Signal 2):

  • Add an NLRP3 activator to all wells except for the negative control. Common activators include:

    • Nigericin: Final concentration of 5-10 µM.[5][12]
    • ATP: Final concentration of 2.5-5 mM.[9]

  • Incubate for 1-2 hours at 37°C.

5. Quantification of IL-1β Release:

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the cell culture supernatant.

  • Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[6]

Experimental_Workflow A 1. Cell Culture & Plating (e.g., THP-1 Monocytes) B 2. Differentiation (PMA) (48-72 hours) A->B C 3. Priming (LPS) (3-4 hours) B->C D 4. Inhibitor Treatment (Varying Concentrations) C->D E 5. Activation (ATP / Nigericin) (1-2 hours) D->E F 6. Supernatant Collection E->F G 7. IL-1β Quantification (ELISA) F->G H 8. Data Analysis (IC50 Calculation) G->H

Experimental Workflow for Determining IC50 of NLRP3 Inhibitors.

References

Genetic Validation of AZD4144's On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the on-target effects of AZD4144, a potent and selective NLRP3 inflammasome inhibitor. Through a detailed comparison with other notable NLRP3 inhibitors, this document outlines the experimental frameworks for validating target engagement, with a particular focus on genetic methodologies that represent the gold standard for confirming on-target activity. The information presented herein is intended to support researchers in designing and interpreting experiments aimed at characterizing novel NLRP3-targeting therapeutics.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

The landscape of NLRP3 inhibitors is rapidly evolving, with several molecules progressing through preclinical and clinical development. This compound is a clinical-stage compound noted for its high potency and selectivity.[1][2] A comparison with other well-characterized inhibitors provides context for its pharmacological profile.

InhibitorTargetMechanism of ActionPotency (IC50/EC50)Development Stage
This compound NLRP3Stabilizes the inactive conformation of NLRP3, competing with MCC950 for binding.[1][3]EC50: 0.082 µM (in THP-1 ASC-GFP cells)[4]Phase 1 Clinical Trials[5][6][7][8]
MCC950 NLRP3Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent inflammasome assembly.[2]~7.5 nM (mouse BMDMs); ~8.1 nM (human MDMs)[2][3]Preclinical/Tool Compound (Clinical development halted)[9]
CY-09 NLRP3Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3's ATPase activity.[3][10]~6 µM (mouse BMDMs)[3]Preclinical[10]
OLT1177 (Dapansutrile) NLRP3Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction and inflammasome oligomerization.[3]Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrations (human blood-derived macrophages).[2]Clinical Trials[2]
Glyburide NLRP3 (indirect)Inhibits ATP-sensitive K+ channels, which can prevent NLRP3 activation.[11]Micromolar range[11]Marketed for Type 2 Diabetes; used as a tool compound for NLRP3 research.[11]

Genetic Validation of On-Target Effects

The most definitive method to confirm that the pharmacological effects of a compound are mediated through its intended target is to utilize genetic models where the target is absent.[12] For an NLRP3 inhibitor like this compound, this involves comparing its activity in cells or animal models that have a functional NLRP3 gene (wild-type) with those that have had the NLRP3 gene deleted (knockout).[12][13] A truly on-target inhibitor should have no effect in a system genetically devoid of its target.[12]

Expected Outcomes of Genetic Validation Studies

The following table outlines the anticipated results from in vitro and in vivo experiments designed to genetically validate the on-target effects of an NLRP3 inhibitor. These outcomes are based on the principle that a selective inhibitor's effects will be phenocopied by the genetic knockout of its target.

Experimental GroupStimulusExpected IL-1β/IL-18 LevelsRationale
Wild-Type (WT) Cells/Animals NoneBasalNo inflammasome activation.
Wild-Type (WT) Cells/Animals LPS + Nigericin/ATPHighCanonical NLRP3 inflammasome activation.
Wild-Type (WT) Cells/Animals) + this compound LPS + Nigericin/ATPLow / BasalPharmacological inhibition of NLRP3 prevents cytokine maturation.
NLRP3 Knockout (NLRP3-/-) Cells/Animals LPS + Nigericin/ATPLow / BasalGenetic absence of NLRP3 prevents inflammasome assembly and cytokine maturation, confirming the pathway's dependence on NLRP3.[12][13]
NLRP3 Knockout (NLRP3-/-) Cells/Animals + this compound LPS + Nigericin/ATPLow / BasalThe inhibitor has no effect as its target is absent, confirming on-target specificity.

Experimental Protocols

Accurate and reproducible data are foundational to the validation of a compound's on-target effects. Below are detailed protocols for key in vitro experiments used to assess the activity of NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of the NLRP3 inflammasome in the human monocytic cell line THP-1 and the assessment of inhibition by a test compound like this compound.

Materials:

  • THP-1 cells

  • RPMI-1640 cell culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Human IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating them with 50-100 ng/mL of PMA for 24-48 hours.[14]

  • Priming (Signal 1): After differentiation, replace the medium with fresh serum-free RPMI-1640 containing 100 ng/mL to 1 µg/mL of LPS. Incubate for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[14]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes. Include a vehicle-only control.[14]

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 5-20 µM Nigericin for 1-2 hours or 1-5 mM ATP for 30-60 minutes.[14]

  • Sample Collection: Centrifuge the plate and collect the supernatant to measure secreted cytokines and LDH.

  • Quantification:

    • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptosis using a commercially available kit.[15][16]

ASC Speck Formation Assay

This immunofluorescence-based assay visualizes the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.

Materials:

  • Differentiated and primed macrophages on coverslips

  • LPS, Nigericin/ATP, and test inhibitor

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Follow steps 1-4 of the in vitro activation and inhibition assay using cells cultured on coverslips.

  • Fixation and Permeabilization: After stimulation, wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.[17]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with a primary antibody against ASC.[17]

    • Wash and incubate with a fluorescently labeled secondary antibody.[17]

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In activated cells, ASC will polymerize into a single large perinuclear structure, referred to as an "ASC speck." Quantify the percentage of cells with ASC specks in each treatment group. A potent inhibitor will significantly reduce the number of speck-positive cells.[17]

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription Pro_IL1B_cleavage pro-IL-1β NLRP3_active NLRP3 (active) Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage This compound This compound This compound->NLRP3_active Inhibits IL1B IL-1β (active) Casp1->IL1B cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway, showing priming and activation signals.

Experimental Workflow for Genetic Validation

Genetic_Validation_Workflow cluster_cells Cell Models cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_readout Readouts WT_cells Wild-Type (WT) Cells WT_untreated WT + Vehicle WT_cells->WT_untreated WT_treated WT + this compound WT_cells->WT_treated KO_cells NLRP3 Knockout (KO) Cells KO_untreated KO + Vehicle KO_cells->KO_untreated KO_treated KO + this compound KO_cells->KO_treated Stimulation LPS (Priming) + Nigericin/ATP (Activation) WT_untreated->Stimulation WT_treated->Stimulation KO_untreated->Stimulation KO_treated->Stimulation Readouts IL-1β/IL-18 Measurement (ELISA) Pyroptosis Assessment (LDH Assay) ASC Speck Quantification (Microscopy) Stimulation->Readouts

Caption: Workflow for in vitro genetic validation of an NLRP3 inhibitor.

Logical Comparison of Validation Methods

Validation_Comparison cluster_pharma Pharmacological cluster_genetic Genetic Validation Target Validation Strategy Pharma_Inhibition Pharmacological Inhibition (e.g., this compound) Validation->Pharma_Inhibition Genetic_KO Genetic Knockout (NLRP3-/-) Validation->Genetic_KO Pharma_Pros Pros: - Temporal Control - Dose-Response - Clinically Relevant Pharma_Inhibition->Pharma_Pros Pharma_Cons Cons: - Potential Off-Target Effects Pharma_Inhibition->Pharma_Cons Genetic_Pros Pros: - High Specificity - 'Gold Standard' for On-Target Effect Genetic_KO->Genetic_Pros Genetic_Cons Cons: - No Temporal Control - Potential Developmental Compensation Genetic_KO->Genetic_Cons

Caption: Comparison of pharmacological and genetic validation methods.

References

AZD4144: A Comparative Analysis of Preclinical Data and Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is an orally active, potent, and selective inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound is currently in clinical development for cardiorenal and other inflammatory conditions.[4] This guide provides a comprehensive comparison of the preclinical data and the available clinical trial results for this compound, offering insights into its translational potential.

Mechanism of Action

This compound directly targets and inhibits the NLRP3 inflammasome. Preclinical studies have shown that it binds to the ATP-hydrolysis motif (NACHT region) of NLRP3.[4] This action prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1, thereby inhibiting the processing and release of IL-1β and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

cluster_0 Cell Membrane cluster_1 Cytosol PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1: Priming NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B transcription Pro-IL-18 Pro-IL-18 NF-kB->Pro-IL-18 transcription NLRP3_inactive NLRP3 (inactive) NF-kB->NLRP3_inactive transcription IL-1B IL-1β Pro-IL-1B->IL-1B maturation IL-18 IL-18 Pro-IL-18->IL-18 maturation NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active oligomerization ASC ASC NLRP3_active->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Caspase-1->Pro-IL-1B cleavage Caspase-1->Pro-IL-18 cleavage This compound This compound This compound->NLRP3_inactive inhibits activation K_efflux K+ efflux K_efflux->NLRP3_inactive Signal 2: Activation Inflammation Inflammation IL-1B->Inflammation IL-18->Inflammation

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Preclinical Data

The preclinical evaluation of this compound demonstrated its high potency and selectivity for the NLRP3 inflammasome.

In Vitro Potency

The inhibitory activity of this compound was assessed in various cell-based assays.

AssayCell LineStimulusParameterValueReference
NLRP3 Puncta FormationTHP-1-ASC-GFPNigericin + LPSEC500.082 µM[1]
IL-1β ReleaseTHP-1 human monocytesNigericinIC500.027 µM[1]
IL-1β ReleaseTHP-1 human monocytesBzATPIC500.01 µM[1]
NLRP3 Inflammasome Inhibition--IC5076 nM[4]
In Vivo Efficacy

The efficacy of this compound was evaluated in a mouse model of LPS/ATP-induced inflammation.

Animal ModelDosingParameterResultReference
LPS/ATP-induced BALB/cAJcl mice3 mg/kg, p.o., single doseIL-1β production82% inhibition[1]
LPS/ATP-induced inflammation in mice10 mg/kgMinimum Effective Dose (MED)Achieved[5]
Pharmacokinetics and Safety

Preclinical pharmacokinetic and safety assessments indicated a favorable profile for clinical development.

ParameterSpeciesValueReference
Log D-2.67[4]
Plasma Protein BindingHuman7.7%[4]
hERG InhibitionChinese hamster ovary K1 cellsIC50: > 40 µM[1]

Initial lead compounds in the series showed liabilities such as phospholipidosis and genotoxicity, which were overcome through structural modifications leading to this compound.[4] In vitro studies of this compound demonstrated a good safety profile with no reported cardio-, hepatic, or genotoxicity.[4]

Experimental Protocols: Preclinical

LPS/ATP-Induced Inflammation Mouse Model

This model is a standard two-step in vivo method to study NLRP3 inflammasome activation.

Start Start BALB/cAJcl_mice BALB/cAJcl Mice Start->BALB/cAJcl_mice AZD4144_admin Administer this compound (p.o.) BALB/cAJcl_mice->AZD4144_admin LPS_injection Inject LPS (i.p.) (Priming Step) AZD4144_admin->LPS_injection ATP_injection Inject ATP (i.p.) (Activation Step) LPS_injection->ATP_injection Blood_collection Collect Blood Samples ATP_injection->Blood_collection IL-1B_measurement Measure Plasma IL-1β Blood_collection->IL-1B_measurement End End IL-1B_measurement->End

Caption: Workflow for the LPS/ATP-Induced Inflammation Mouse Model.

  • Animal Model: BALB/cAJcl mice are used.

  • Drug Administration: A single oral dose of this compound is administered.

  • Priming: Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to prime the NLRP3 inflammasome.

  • Activation: Adenosine triphosphate (ATP) is subsequently injected i.p. to activate the inflammasome.

  • Sample Collection: Blood samples are collected at specified time points after ATP injection.

  • Analysis: Plasma levels of IL-1β are measured to assess the inhibitory effect of this compound.

Clinical Trial Data

This compound has progressed into Phase I and planned Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I Studies in Healthy Volunteers

Several Phase I studies have been conducted in healthy volunteers to establish the initial safety and PK profile of this compound.

Trial IdentifierStatusPopulationStudy DesignPrimary Objectives
NCT06122714CompletedHealthy Volunteers (including Japanese and Chinese cohorts)Randomized, single-blind, placebo-controlled, single and multiple ascending dosesSafety, Tolerability, PK, PD
NCT06948006CompletedHealthy VolunteersOpen-label, randomized, crossoverCompare PK of two formulations, assess food and omeprazole (B731) effect on PK[6]
NCT06491550OngoingHealthy VolunteersRandomized, single-blind, placebo-controlled, single and multiple ascending IV dosesSafety, Tolerability, PK, PD of IV formulation, assess DDI with rosuvastatin (B1679574) and furosemide[7]
NCT06942923CompletedParticipants with ObesityRandomized, placebo-controlled, parallel groupSafety, Tolerability, PD with repeated daily oral dosing[8]
Phase Ib/IIa Studies in Patient Populations

This compound is also being evaluated in patients with specific inflammatory conditions.

Trial IdentifierStatusPopulationStudy DesignPrimary Objectives
NCT06675175OngoingPatients with Atherosclerotic Cardiovascular and Chronic Kidney DiseasePhase Ib, randomized, double-blind, placebo-controlledSafety, Tolerability, PD
NCT07215702Not yet recruitingPatients with Sepsis-associated Acute Kidney InjuryPhase IIa, randomized, double-blind, placebo-controlledEfficacy, Safety, Tolerability
Clinical Trial Results

As of the latest available information, detailed quantitative results from the completed Phase I trials have not been publicly disclosed. The primary outcomes of these studies focus on safety and tolerability, with secondary objectives including characterization of the pharmacokinetic and pharmacodynamic profiles. The ongoing and planned studies in patient populations will provide further insights into the therapeutic potential of this compound.

Comparison of Preclinical and Clinical Findings

Direct quantitative comparison of the preclinical efficacy data with clinical results is currently limited by the lack of published clinical pharmacodynamic data. However, a qualitative comparison can be made.

AspectPreclinical DataClinical Trial Data (to date)
Mechanism of Action Potent and selective inhibition of the NLRP3 inflammasome demonstrated in vitro and in vivo.Clinical studies are designed to confirm the mechanism of action through pharmacodynamic assessments (e.g., IL-1β inhibition). Results are pending.
Efficacy Significant inhibition of IL-1β production in a mouse model of acute inflammation.Efficacy is being evaluated in ongoing and planned Phase Ib/IIa studies in relevant patient populations.
Safety Good in vitro safety profile. Overcame initial lead compound liabilities.Phase I studies in healthy volunteers have been completed, suggesting an acceptable safety and tolerability profile to proceed to patient studies.
Pharmacokinetics Characterized in multiple preclinical species.Phase I studies have extensively characterized the single and multiple dose pharmacokinetics in humans, including the effects of food and other drugs.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective NLRP3 inflammasome inhibitor. The compound has demonstrated significant efficacy in a relevant animal model of inflammation and possesses a favorable preclinical safety and pharmacokinetic profile. The progression of this compound through Phase I clinical trials in healthy volunteers and into studies with patient populations indicates that the initial clinical data on safety and tolerability are encouraging.

The forthcoming results from the ongoing and planned clinical trials, particularly the pharmacodynamic data on NLRP3 inflammasome inhibition in humans and the efficacy data from patient studies, will be crucial in validating the translational potential of this compound. This comparison guide will be updated as new data becomes publicly available.

References

Safety Operating Guide

Proper Disposal of AZD4144: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. AZD4144, an investigational NLRP3 inhibitor, is classified as not a hazardous substance or mixture according to its Safety Data Sheet (SDS). However, as an investigational compound, adherence to rigorous disposal protocols is essential to maintain a safe working environment and comply with regulatory standards. This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment. The following table summarizes the recommended PPE based on standard laboratory safety protocols for handling chemical compounds.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Procedure for this compound

Given its status as an investigational drug, the most prudent approach for the disposal of this compound is to manage it as a chemical waste product through your institution's Environmental Health and Safety (EHS) program. This ensures compliance with all applicable federal, state, and local regulations.

  • Consult Institutional and Local Guidelines : Before initiating any disposal procedures, contact your institution's EHS office to understand the specific protocols for disposing of non-hazardous investigational drugs.[1] Local regulations may have specific requirements that supersede general guidelines.

  • Waste Collection :

    • Solid Waste : Collect un-used or expired this compound powder in a clearly labeled, sealed container.

    • Liquid Waste : For solutions containing this compound, collect the waste in a compatible, leak-proof container. Do not mix with other chemical waste unless approved by your EHS department.

    • Contaminated Materials : Any materials, such as pipette tips, tubes, or absorbent pads, that have come into contact with this compound should be collected in a designated, sealed waste bag or container.

  • Labeling : Label the waste container clearly with the full chemical name ("this compound"), concentration (if in solution), and the date. Use your institution's official hazardous or chemical waste labels if required.[2]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][3] This area should be away from general laboratory traffic and clearly marked.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.[4]

  • Empty Containers : For the disposal of empty containers that held this compound, follow your institution's guidelines. This may involve triple-rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container in the regular trash after defacing the label.[5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For detailed methodologies of experiments using this compound, please refer to relevant published research articles.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

AZD4144_Disposal_Pathway start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Classified as Hazardous by Institution? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Protocol: - Label Container - Store in SAA - Arrange EHS Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Investigational Drug Protocol: - Collect in Labeled Container - Arrange EHS Pickup/Incineration is_hazardous->non_hazardous_disposal No (Treat as Investigational Agent) end End: Proper Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling AZD4144

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling AZD4144. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle all investigational compounds with a high degree of caution.[1] The following procedures are based on established guidelines for handling potentially potent or cytotoxic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure.[2] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Handling solid compound (weighing, reconstitution) - Disposable Gown (fluid-resistant)[2]- Double Gloves (chemotherapy-tested nitrile gloves)[3]- Eye Protection (safety glasses or goggles)[4][5]- Respiratory Protection (N95 or higher respirator for powders)[5]
Handling solutions (aliquoting, cell culture) - Disposable Gown (fluid-resistant)- Double Gloves (chemotherapy-tested nitrile gloves)- Eye Protection (safety glasses or goggles)- Work within a certified biological safety cabinet (BSC) or chemical fume hood[6]
Waste Disposal - Disposable Gown- Double Gloves (chemotherapy-tested nitrile gloves)- Eye Protection (safety glasses or goggles)
Spill Cleanup - Disposable Gown- Double Gloves (industrial thickness, e.g., neoprene or nitrile)[4]- Eye Protection (goggles or face shield)[2]- Respiratory Protection (as appropriate for the scale of the spill)
Operational Plans

Receiving and Unpacking: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[7] If the package is compromised, treat it as a potential spill. When unpacking, wear a lab coat and single-use gloves.[6]

Storage: Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Aliquot solutions to avoid repeated freeze-thaw cycles.[8]

Preparation of Solutions: All handling of the solid compound, including weighing and initial solubilization, should be conducted in a chemical fume hood or a powder containment hood to avoid inhalation of dust.[1] For solubilization, DMSO is a suitable solvent.[9]

Administration to Animals: For in vivo studies, appropriate animal handling restraints and techniques should be used to minimize the risk of spills and aerosol generation. All personnel involved in dosing and handling of animals should wear appropriate PPE.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, plasticware, and solutions, should be treated as hazardous chemical waste.

  • Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, gowns, bench paper, pipette tips) in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous waste.[10] Do not recap needles.[10]

Experimental Protocols

Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.[2]

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Don Appropriate PPE: At a minimum, this includes a disposable gown, double gloves, and eye protection.[4] For larger spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Use absorbent pads from a chemical spill kit to cover and contain the spill.[2]

  • Clean the Area: Work from the outer edge of the spill towards the center. Use a detergent solution followed by a thorough rinse with water.[10]

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.[2]

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A solution of detergent and water is generally effective for cleaning.[10]

Visual Workflow for Handling this compound

AZD4144_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response start Start receive Receive & Inspect Package start->receive unpack Unpack with PPE receive->unpack store Store Compound Appropriately unpack->store weigh Weigh Solid in Containment Hood store->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution in BSC/Hood dissolve->aliquot in_vitro In Vitro Experiments aliquot->in_vitro in_vivo In Vivo Dosing aliquot->in_vivo collect_solid Collect Solid Waste in_vitro->collect_solid collect_liquid Collect Liquid Waste in_vitro->collect_liquid in_vivo->collect_solid collect_sharps Collect Sharps Waste in_vivo->collect_sharps dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose collect_sharps->dispose spill Spill Occurs secure Secure Area spill->secure don_ppe Don Spill PPE secure->don_ppe contain Contain Spill don_ppe->contain clean Clean & Decontaminate contain->clean dispose_spill_waste Dispose of Spill Waste clean->dispose_spill_waste dispose_spill_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.